6,6'-Dithiodinicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[(5-carboxypyridin-2-yl)disulfanyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSASOFRDSIKDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)SSC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166098 | |
| Record name | 6,6'-Dithiodinicotinic acid | |
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Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 6,6'-Dithiodinicotinic acid | |
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CAS No. |
15658-35-2 | |
| Record name | 6,6′-Dithiodinicotinic acid | |
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| Record name | 6,6'-Dithiodinicotinic acid | |
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| Record name | 6,6'-Dithiodinicotinic acid | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 6,6'-Dithiodinicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6'-Dithiodinicotinic acid (CPDS) is a disulfide-containing derivative of nicotinic acid that functions as a specific, non-permeant thiol-blocking agent. Its primary mechanism of action involves a thiol-disulfide exchange reaction with sulfhydryl groups on proteins, leading to the formation of a mixed disulfide and the release of 6-mercaptonicotinic acid. This targeted modification of cysteine residues can profoundly impact protein function. A key target of CPDS in mitochondria is the phosphate (B84403)/hydroxyl (Pi/OH-) carrier, a crucial component of the cellular energy production machinery. By inhibiting this transporter, CPDS disrupts mitochondrial function, including ATP synthesis and anion transport. This guide provides a detailed examination of the molecular mechanisms of CPDS, its effects on mitochondrial bioenergetics, and relevant experimental protocols for its study.
Core Mechanism of Action: Thiol-Disulfide Exchange
The central mechanism of this compound revolves around its disulfide bond, which readily reacts with free sulfhydryl groups (-SH) present in the cysteine residues of proteins.[1] This reaction, known as thiol-disulfide exchange, is a nucleophilic substitution where the thiolate anion (R-S⁻) of a protein attacks one of the sulfur atoms of the CPDS disulfide bond.[1] This results in the formation of a new, mixed disulfide bond between the protein and a 6-carboxypyridine-3-thiol moiety, and the release of one molecule of 6-mercaptonicotinic acid.[2]
The reaction can be summarized as follows:
Protein-SH + CPDS ⇌ Protein-S-S-(nicotinic acid) + 6-mercaptonicotinic acid
This covalent modification of cysteine residues can lead to a variety of functional consequences for the affected protein, including:
-
Direct inhibition of enzymatic activity: If the modified cysteine is part of the enzyme's active site.
-
Allosteric modulation: Modification of a cysteine residue outside the active site can induce conformational changes that alter the protein's activity.
-
Disruption of protein-protein interactions: If the cysteine is located at an interaction interface.
-
Alteration of protein structure and stability: Cysteine residues are often involved in maintaining the three-dimensional structure of proteins through disulfide bonds.
Primary Molecular Target: The Mitochondrial Phosphate Carrier
A significant and well-documented target of this compound is the mitochondrial phosphate carrier (PiC), also known as the phosphate/hydroxyl (Pi/OH-) exchanger. This transporter, located in the inner mitochondrial membrane, is essential for oxidative phosphorylation as it mediates the electroneutral exchange of inorganic phosphate (Pi) from the cytosol for hydroxyl ions (OH-) from the mitochondrial matrix. This process provides the necessary phosphate for the F1Fo-ATP synthase to produce ATP.
CPDS, being a non-permeant thiol reagent, acts on the externally facing sulfhydryl groups of the PiC. By forming a mixed disulfide with critical cysteine residues on the transporter, CPDS inhibits its function, thereby blocking the entry of phosphate into the mitochondrial matrix.
Effects on Mitochondrial Functions
The inhibition of the phosphate carrier by this compound has cascading effects on several mitochondrial functions.
Inhibition of ATP Synthesis
By limiting the availability of inorganic phosphate in the mitochondrial matrix, CPDS indirectly inhibits ATP synthesis via the F1Fo-ATP synthase. This can lead to a decrease in the cellular energy charge and impact numerous ATP-dependent processes.
Alteration of Mitochondrial Respiration and Coupling
The inhibition of phosphate transport can lead to a decrease in the respiratory rate, particularly in the presence of ADP (state 3 respiration). This is because the proton motive force generated by the electron transport chain cannot be dissipated by ATP synthesis without a sufficient supply of phosphate. Consequently, the respiratory control ratio (RCR), a measure of the coupling between respiration and ATP synthesis, is expected to decrease.
Impact on Anion Transport
The mitochondrial inner membrane contains various anion transporters. While the primary target of CPDS is the phosphate carrier, the modification of sulfhydryl groups on other transporters cannot be ruled out, potentially leading to broader effects on mitochondrial anion transport.
Quantitative Data Summary
Table 1: Expected Effects of this compound on Mitochondrial Respiration
| Parameter | Expected Effect | Rationale |
| State 3 Respiration (ADP-stimulated) | Decrease | Inhibition of phosphate transport limits substrate for ATP synthase. |
| State 4 Respiration (resting) | Minimal Change | Less dependent on high rates of ATP synthesis. |
| Respiratory Control Ratio (RCR) | Decrease | Reflects uncoupling of respiration from ATP synthesis. |
Table 2: Expected Inhibitory Effects of this compound on Mitochondrial Processes
| Process/Enzyme | Expected Inhibition | Mechanism |
| Mitochondrial Phosphate Transport | Yes | Direct inhibition of the PiC via thiol-disulfide exchange. |
| Mitochondrial ATP Synthesis | Yes (Indirect) | Substrate (Pi) limitation for F1Fo-ATP synthase. |
| Mitochondrial ATPase Activity | Potential Inhibition | Thiol reagents can directly interact with sulfhydryl groups on the F1 subunit of ATP synthase. |
Experimental Protocols
General Protocol for Thiol Quantification using a CPDS-based Assay (Alternative to Ellman's Reagent)
This protocol outlines a general procedure for quantifying free sulfhydryl groups in a protein sample using the absorbance change upon reaction with this compound.
Materials:
-
Protein sample of interest
-
This compound (CPDS) stock solution (e.g., 10 mM in a suitable buffer)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 324 nm (for the release of 6-mercaptonicotinic acid)
-
Cysteine or Glutathione standards for calibration curve
Procedure:
-
Prepare Standards: Prepare a series of known concentrations of a standard thiol compound (e.g., cysteine) in the Reaction Buffer.
-
Sample Preparation: Dilute the protein sample to a suitable concentration in the Reaction Buffer.
-
Reaction Setup: In a cuvette, mix the protein sample or standard with the CPDS stock solution. A typical final concentration of CPDS is 0.1-1 mM.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow the reaction to go to completion.
-
Absorbance Measurement: Measure the absorbance of the solution at 324 nm against a blank containing the buffer and CPDS.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free sulfhydryl groups in the protein sample.
Protocol for Measuring the Effect of CPDS on Mitochondrial Respiration
This protocol describes how to assess the impact of this compound on the oxygen consumption of isolated mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration Buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, HEPES, EGTA, and fatty acid-free BSA)
-
Respiratory substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II)
-
ADP solution
-
This compound (CPDS) stock solution
-
Oxygen electrode system or high-resolution respirometer
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Chamber Setup: Add a known amount of mitochondria to the respiration chamber containing the Respiration Buffer and respiratory substrates. Allow the mitochondria to equilibrate and establish a stable baseline oxygen consumption rate (State 2 respiration).
-
State 3 Respiration: Add a known amount of ADP to initiate State 3 respiration (ADP-stimulated).
-
CPDS Addition: Once a stable State 3 rate is established, add a specific concentration of CPDS to the chamber and monitor the change in oxygen consumption.
-
State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.
-
Data Analysis: Calculate the respiratory rates for each state and the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) in the presence and absence of CPDS.
Conclusion
This compound serves as a valuable research tool for probing the role of sulfhydryl groups in protein function, particularly within the context of mitochondrial bioenergetics. Its primary mechanism of action, thiol-disulfide exchange, leads to the specific inhibition of the mitochondrial phosphate carrier, thereby impacting ATP synthesis and respiratory coupling. Understanding the molecular interactions and functional consequences of CPDS provides a framework for investigating the critical role of cysteine residues in mitochondrial transporters and enzymes. The experimental approaches detailed in this guide offer a starting point for researchers to further explore the intricate effects of this and other thiol-reactive compounds on cellular metabolism.
References
An In-Depth Technical Guide to 6,6'-Dithiodinicotinic Acid: Chemical and Physical Properties for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dithiodinicotinic acid (DTDNA), also known as carboxypyridine disulfide, is a symmetrical disulfide and a derivative of nicotinic acid. It serves as a valuable tool in biochemistry and biomedical research, primarily recognized for its role as a specific sulfhydryl blocker.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and visualizations to support its application in a laboratory setting.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to off-white or tan powder.[2][3] It is a sulfur-containing organic compound belonging to the nicotinic acid derivatives.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₄S₂ | [4] |
| Molecular Weight | 308.33 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 263-265 °C (lit.) | |
| Solubility | Soluble in DMSO (125 mg/mL with heating) | [2] |
| CAS Number | 15658-35-2 | [4] |
| EC Number | 239-729-6 |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| XLogP3 | 1.6 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 8 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 307.992549 g/mol | [4] |
| Topological Polar Surface Area | 151 Ų | [4] |
| Heavy Atom Count | 20 | [4] |
Spectral Data
Definitive identification of this compound can be achieved through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C/C=N vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the pyridine (B92270) rings.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carboxylic acid carbon, the aromatic carbons, and the carbons attached to the sulfur atoms.
-
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of symmetrical disulfides is the oxidation of the corresponding thiol. Therefore, this compound can be prepared by the oxidation of 6-mercaptonicotinic acid.
Materials:
-
6-mercaptonicotinic acid
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 6-mercaptonicotinic acid in a solution of sodium bicarbonate in water.
-
In a separate flask, prepare a solution of iodine in ethanol.
-
Slowly add the iodine solution to the 6-mercaptonicotinic acid solution with constant stirring. The reaction progress can be monitored by the disappearance of the iodine color.
-
Continue stirring for a few hours at room temperature after the addition is complete.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Caption: Synthesis of this compound via oxidation.
Purification
Purification of this compound is typically achieved by recrystallization. The choice of solvent will depend on the impurities present. A common solvent system is an ethanol-water mixture. The crude product is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to form crystals, which are collected by filtration.
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC method can be used for the analysis of this compound.
Suggested HPLC Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-dependent gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or a suitable wavelength determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL
Caption: A typical workflow for HPLC analysis.
Spectrophotometric Quantification of Thiols (Modified Ellman's Assay)
This compound is an alternative to 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the Ellman's assay for the quantification of sulfhydryl groups. This is particularly useful in samples where hemoglobin is present, as the absorbance maximum of the product does not overlap with that of hemoglobin.[5] The reaction of a thiol with this compound produces 6-thiocotinic acid, which has an optimal absorption wavelength of 340 nm.[5]
Materials:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
This compound solution (e.g., 10 mM in a suitable solvent like DMSO, diluted in buffer)
-
Thiol-containing sample
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and the this compound solution.
-
Add a known volume of the thiol-containing sample to the reaction mixture.
-
Mix thoroughly and incubate at room temperature for a specified time to allow the reaction to go to completion.
-
Measure the absorbance of the solution at 340 nm against a blank containing all components except the thiol sample.
-
The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 6-thionicotinic acid (approximately 9,600 M⁻¹cm⁻¹ at 340 nm), b is the path length of the cuvette, and c is the concentration of the thiol.
Caption: Workflow for thiol quantification using this compound.
Biological Activity and Applications
The primary biological application of this compound stems from its ability to react with and block sulfhydryl groups in proteins and other biological molecules.[1] This property makes it a useful tool for:
-
Enzyme Inhibition Studies: By modifying cysteine residues in the active site of enzymes, it can be used to investigate the role of these residues in catalysis.
-
Probing Protein Structure and Function: Selective modification of surface-exposed cysteine residues can provide insights into protein folding and conformational changes.
-
Quantification of Thiols: As detailed in the experimental protocol, it is a chromogenic reagent for the determination of free thiol concentrations.
Signaling Pathway Modulation
Thiol groups on proteins, particularly cysteine residues, are susceptible to reversible oxidation, which can act as a molecular switch to regulate protein function and signal transduction. As a thiol-reactive compound, this compound has the potential to modulate signaling pathways that are sensitive to the cellular redox state. By forming disulfide bonds with critical cysteine residues on signaling proteins (e.g., kinases, phosphatases, transcription factors), it can alter their activity and downstream signaling events.
References
The Genesis and Synthesis of a Key Thiol Reagent: 6,6'-Dithiodinicotinic Acid
A comprehensive overview for researchers and drug development professionals.
Introduction
6,6'-Dithiodinicotinic acid, also known as CPDS (carboxypyridine disulfide), is a symmetrical disulfide that has carved a niche in biochemical research as a highly specific sulfhydryl reagent.[1] Its discovery and development were driven by the need for reliable and versatile methods to quantify thiol groups in biological systems. This technical guide delves into the synthesis and discovery of this important compound, providing detailed experimental protocols and insights for its application in research and drug development.
The discovery of this compound is closely linked to the pioneering work of D.R. Grassetti and J.F. Murray Jr. in the mid-1960s. Their research focused on developing sensitive and specific reagents for the determination of sulfhydryl groups, which are crucial for the structure and function of many proteins and enzymes. This work culminated in a 1967 publication in the Archives of Biochemistry and Biophysics that described the use of dithiodipyridine compounds for this purpose. While this seminal paper primarily focused on 2,2'- and 4,4'-dithiodipyridine, the underlying principles laid the groundwork for the development and application of this compound as a valuable tool in biochemistry.[2][3][4]
Synthetic Methodologies
The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, 6-mercaptonicotinic acid, followed by an oxidation step to form the disulfide bond.
Step 1: Synthesis of 6-Mercaptonicotinic Acid
The most common route to 6-mercaptonicotinic acid involves the nucleophilic substitution of a leaving group at the 6-position of a nicotinic acid derivative with a sulfur nucleophile. A widely used starting material is 6-chloronicotinic acid.
Experimental Protocol: Synthesis of 6-Mercaptonicotinic Acid from 6-Chloronicotinic Acid
-
Materials:
-
6-Chloronicotinic acid
-
Sodium hydrosulfide (B80085) (NaSH) or Sodium sulfide (B99878) (Na₂S)
-
Anhydrous ethanol (B145695) or other suitable polar aprotic solvent
-
Hydrochloric acid (for acidification)
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid in anhydrous ethanol under an inert atmosphere.
-
In a separate flask, prepare a solution of sodium hydrosulfide in ethanol. An excess of the sulfur nucleophile is typically used.
-
Slowly add the sodium hydrosulfide solution to the solution of 6-chloronicotinic acid at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in water and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. This will precipitate the 6-mercaptonicotinic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
The crude 6-mercaptonicotinic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Logical Relationship: Synthesis of 6-Mercaptonicotinic Acid
Caption: Workflow for the synthesis of 6-mercaptonicotinic acid.
Step 2: Oxidation of 6-Mercaptonicotinic Acid to this compound
The final step in the synthesis is the oxidation of the thiol group of 6-mercaptonicotinic acid to form the disulfide bond of this compound. This can be achieved using various oxidizing agents, with air oxidation being a common and environmentally friendly method.
Experimental Protocol: Air Oxidation of 6-Mercaptonicotinic Acid
-
Materials:
-
6-Mercaptonicotinic acid
-
A suitable solvent (e.g., a mixture of water and a miscible organic solvent like ethanol or DMF)
-
A basic catalyst (e.g., a tertiary amine like triethylamine)
-
Air or Oxygen source
-
-
Procedure:
-
Dissolve 6-mercaptonicotinic acid in the chosen solvent system in a flask open to the atmosphere or equipped with an air/oxygen inlet.
-
Add a catalytic amount of a base, such as triethylamine, to facilitate the deprotonation of the thiol group, making it more susceptible to oxidation.
-
Stir the solution vigorously at room temperature to ensure good contact with air. The reaction can be accelerated by bubbling air or oxygen through the solution.
-
Monitor the reaction by observing the disappearance of the thiol starting material. This can be done using techniques like TLC or by testing for free thiols with a reagent like Ellman's reagent.
-
Once the oxidation is complete, the product, this compound, which is often poorly soluble, may precipitate out of the solution.
-
If precipitation occurs, collect the product by filtration. If the product remains in solution, it can be precipitated by adjusting the pH or by solvent evaporation.
-
Wash the collected solid with a suitable solvent to remove any remaining impurities and dry under vacuum.
-
Signaling Pathway: Oxidation of 6-Mercaptonicotinic Acid
Caption: The oxidation pathway from thiol to disulfide.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₄S₂ |
| Molecular Weight | 308.33 g/mol |
| Appearance | Solid |
| Melting Point | 263-265 °C |
| CAS Number | 15658-35-2 |
| Purity (Technical Grade) | ≥85% |
Conclusion
This compound is a vital reagent in the toolkit of biochemists and drug development professionals. Its synthesis, rooted in the foundational work on thiol-disulfide exchange reactions, is a straightforward process that can be readily accomplished in a laboratory setting. Understanding the synthesis and discovery of this compound provides a deeper appreciation for its application in quantifying sulfhydryl groups, a critical parameter in numerous biological investigations. The detailed protocols and data presented in this guide are intended to empower researchers to confidently synthesize and utilize this valuable compound in their scientific endeavors.
References
An In-depth Technical Guide on the Spectroscopic Data for 6,6'-Dithiodinicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 6,6'-Dithiodinicotinic acid (DTNA), a symmetrical disulfide of 6-mercaptonicotinic acid. This compound is of significant interest as a thiol-reactive reagent and an alternative to Ellman's reagent for quantifying sulfhydryl groups, particularly in biological samples with high hemoglobin content. This guide summarizes the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, details the experimental protocols for these analyses, and presents a visual representation of its application in thiol quantification.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources, and where experimental data is not available, theoretical predictions are provided with appropriate notation.
This compound is utilized as a chromogenic reagent in the quantification of thiols. Its optimal absorption wavelength has been identified in the ultraviolet region.
| Parameter | Value | Solvent/Conditions |
| λmax (Wavelength of Maximum Absorbance) | 340 nm | Not specified |
Table 1: UV-Vis Spectroscopic Data for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600-1450 | Medium | C=C and C=N stretching (Pyridine ring) |
| ~1300 | Medium | C-O stretch and O-H bend (Carboxylic acid) |
| ~500-400 | Weak | S-S stretch (Disulfide) |
Table 2: Predicted Infrared (IR) Absorption Bands for this compound.
Experimental NMR data for this compound is not widely available. Therefore, a predicted ¹³C NMR spectrum and a theoretical analysis of the ¹H NMR spectrum are presented below.
1.3.1. ¹³C NMR Spectroscopy (Predicted)
The following table is based on a predicted ¹³C NMR spectrum in D₂O at a frequency of 900 MHz.
| Chemical Shift (ppm) | Predicted Assignment |
| 108.77 | C3, C3' |
| 121.23 | C5, C5' |
| 138.45 | C4, C4' |
| 150.81 | C2, C2' |
| 164.55 | C6, C6' |
| 168.18 | COOH, COOH' |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.
1.3.2. ¹H NMR Spectroscopy (Theoretical Analysis)
A theoretical ¹H NMR spectrum of this compound would be expected to show three distinct signals for the aromatic protons of the pyridine (B92270) ring, corresponding to H-2, H-4, and H-5. Due to the symmetry of the molecule, the two pyridine rings are chemically equivalent.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-2 | ~8.8 - 9.0 | Doublet | ~2-3 Hz |
| H-4 | ~8.2 - 8.4 | Doublet of Doublets | J(H4-H5) ~8-9 Hz, J(H4-H2) ~2-3 Hz |
| H-5 | ~7.4 - 7.6 | Doublet | ~8-9 Hz |
| COOH | >10 | Broad Singlet | N/A |
Table 4: Theoretically Predicted ¹H NMR Data for this compound.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
A solution of this compound is prepared in a suitable solvent, such as methanol, ethanol, or a buffer solution, at a known concentration. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
The solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Visualized Experimental Workflow
The primary application of this compound is in the quantification of free thiol groups in a sample, which is based on the thiol-disulfide exchange reaction. The following diagrams illustrate the logical relationship of this process.
Caption: Experimental workflow for thiol quantification using this compound.
Caption: The thiol-disulfide exchange reaction mechanism.
Solubility and stability of 6,6'-Dithiodinicotinic acid in different buffers.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6,6'-Dithiodinicotinic acid (CAS 15658-35-2), a symmetrical disulfide also known as carboxypyridine disulfide (CPDS). Understanding these properties is critical for its application as a thiol-blocking agent and in the development of drug delivery systems.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 308.33 g/mol .[1][2] Its structure features two pyridine (B92270) rings linked by a disulfide bond, with a carboxylic acid group on each ring. This structure dictates its solubility and stability characteristics.
Solubility Profile
The solubility of this compound is a key consideration for its use in various experimental and formulation settings.
Organic Solvents
The compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). With the aid of ultrasonication and warming to 60°C, a concentration of 125 mg/mL (405.40 mM) in DMSO can be achieved.[3] It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the presence of water.[3]
Aqueous and Formulation Vehicles
Aqueous solubility is more limited. For in vivo studies, various solvent systems have been employed to achieve usable concentrations, often resulting in suspensions or clear solutions depending on the co-solvents used.
Table 1: Solubility of this compound in Different Solvent Systems [3]
| Solvent System | Concentration (mg/mL) | Concentration (mM) | Solution Type |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 | 6.75 | Suspended Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 | 6.75 | Suspended Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 6.75 | Clear Solution |
Note: These formulations are intended for preclinical research and require sonication for preparation.
Stability Characteristics
The stability of this compound is influenced by several factors, including solvent, temperature, pH, and the presence of reducing agents.
Storage Conditions
For long-term storage, stock solutions of this compound in an appropriate solvent should be stored under nitrogen. The recommended storage temperatures and durations are:
Repeated freeze-thaw cycles should be avoided to prevent degradation.[3]
Chemical Stability
The key functional group governing the stability of this compound is the disulfide bond.
-
Reductive Cleavage: The disulfide bond is susceptible to reduction, which leads to the cleavage of the molecule into two molecules of 6-mercaptonicotinic acid.[5] This reaction is a key aspect of its function as a thiol-blocking agent, where it reacts with sulfhydryl groups in a thiol-disulfide exchange reaction.[5]
-
pH-Dependent Stability: While specific studies on the pH-dependent degradation kinetics of this compound in various buffers are limited, the stability of related nicotinic acid derivatives is known to be influenced by pH.[6] Both acidic and basic conditions can potentially lead to hydrolysis, although the disulfide bond is generally more susceptible to cleavage under reducing conditions.
-
Oxidative and Photolytic Stability: The pyridine ring and the disulfide bond can be susceptible to oxidation.[6] While specific data for this compound is not available, a related compound, 6-chloronicotinic acid, was found to be stable under photolytic conditions but degraded in the presence of a photocatalyst.[7] Another related compound, 6-Morpholinonicotinaldehyde, is known to be susceptible to photolytic degradation.[6]
Experimental Protocols
The following sections provide generalized protocols for determining the solubility and stability of this compound. These should be adapted based on specific experimental needs.
Aqueous Solubility Determination
This protocol is based on the shake-flask method, a standard approach for determining aqueous solubility.[8]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C12H8N2O4S2 | CID 85040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 15658-35-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
6,6'-Dithiodinicotinic Acid: A Specific Sulfhydryl Blocker for Research and Drug Development
An In-depth Technical Guide
Introduction
6,6'-Dithiodinicotinic acid (CPDS), also known as carboxypyridine disulfide, is a symmetrical disulfide reagent that serves as a specific sulfhydryl blocker. Its utility in biochemical and pharmacological research stems from its ability to react with free thiol groups (-SH) in proteins and other biological molecules. This reaction, a thiol-disulfide exchange, results in the formation of a mixed disulfide, effectively blocking the function of the native sulfhydryl group. This guide provides a comprehensive overview of the mechanism, applications, and experimental protocols related to the use of this compound as a specific sulfhydryl blocker for researchers, scientists, and drug development professionals.
Mechanism of Action
The core function of this compound lies in its thiol-disulfide exchange reaction. The disulfide bond in CPDS is susceptible to nucleophilic attack by a thiolate anion (R-S⁻). This reaction cleaves the disulfide bond of CPDS, forming a mixed disulfide between the target molecule and a 6-mercaptonicotinic acid moiety. The other half of the CPDS molecule is released as 6-mercaptonicotinic acid.
This modification can lead to a variety of functional consequences for the target protein, including:
-
Enzyme Inhibition: If the targeted sulfhydryl group is part of an enzyme's active site, its modification by CPDS can lead to a loss of catalytic activity.
-
Disruption of Protein Structure: Cysteine residues can be crucial for maintaining the tertiary and quaternary structure of proteins through disulfide bonds. Modification of free thiols can interfere with proper protein folding and stability.
-
Interference with Protein-Protein Interactions: If the sulfhydryl group is located at an interface for protein-protein interactions, its blockage by CPDS can disrupt these interactions.
-
Probing Thiol Accessibility: CPDS can be used as a probe to determine the accessibility of cysteine residues within a protein, providing insights into its structure and conformation.
Below is a diagram illustrating the general mechanism of thiol-disulfide exchange.
Applications in Research
This compound has been utilized in various research areas, primarily to investigate the role of sulfhydryl groups in biological processes.
Spectrophotometric Quantification of Thiols
Similar to other disulfide reagents like Ellman's reagent (DTNB), CPDS can be used for the colorimetric quantification of free sulfhydryl groups. The reaction of CPDS with a thiol releases 6-mercaptonicotinic acid, which has a distinct absorbance spectrum from the parent compound, allowing for spectrophotometric measurement.
Enzyme Inhibition Studies
CPDS serves as a tool to investigate the importance of cysteine residues for the catalytic activity of enzymes. By observing the effect of CPDS on enzyme kinetics, researchers can infer the presence of essential sulfhydryl groups in the active site.
Mitochondrial Transport Studies
A notable application of CPDS is in the study of mitochondrial transport systems. It has been used to differentiate between phosphate (B84403) transport mechanisms in mitochondria from different tissues.[1] As a non-permeant thiol agent, it can selectively inhibit transporters with externally accessible sulfhydryl groups.[1] For instance, in pig heart mitochondria, CPDS has been shown to completely inhibit the Pi/OH- carrier.[1]
Quantitative Data
While specific kinetic data such as reaction rate constants and a broad range of IC50 values for this compound are not extensively documented in readily available literature, its inhibitory effects have been qualitatively and semi-quantitatively described. The following table summarizes the observed effects of CPDS on a key mitochondrial transporter.
| Target | System | Observed Effect | Concentration | Reference |
| Phosphate/Hydroxide (Pi/OH-) Carrier | Pig Heart Mitochondria | Complete inhibition of Pi entry | Not specified | [1] |
| Phosphate/Hydroxide (Pi/OH-) Carrier | Rat Liver Mitochondria | Partial inhibition of Pi entry | Not specified | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Sulfhydryl Groups
This protocol provides a general method for the quantification of sulfhydryl groups in a sample using this compound. This method is analogous to the well-established Ellman's assay.
Materials:
-
This compound (CPDS)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0)
-
Sample containing sulfhydryl groups (e.g., purified protein, cell lysate)
-
Cysteine or Glutathione (B108866) for standard curve
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CPDS (e.g., 10 mM in a suitable solvent like DMSO, diluted in reaction buffer).
-
Prepare a series of standards using a known concentration of cysteine or glutathione in the reaction buffer.
-
-
Assay:
-
In a cuvette, add the reaction buffer.
-
Add a known volume of the sample or standard to the cuvette.
-
Initiate the reaction by adding the CPDS solution.
-
Mix gently and incubate at room temperature for a specified time (e.g., 15 minutes) to allow the reaction to go to completion.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for 6-mercaptonicotinic acid. This wavelength should be determined experimentally by scanning the spectrum of the product.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of sulfhydryl groups in the sample by interpolating its absorbance value on the standard curve.
-
The following diagram illustrates the workflow for this spectrophotometric assay.
Protocol 2: Inhibition of Mitochondrial Phosphate Transport
This protocol is based on the methodology used to study the effect of CPDS on mitochondrial phosphate transport.[1]
Materials:
-
Isolated mitochondria (e.g., from pig heart or rat liver)
-
Buffer for mitochondrial swelling (e.g., 0.12 M ammonium (B1175870) phosphate)
-
This compound (CPDS) stock solution
-
Spectrophotometer with the ability to measure light scattering (e.g., at 520 nm)
Procedure:
-
Mitochondria Preparation:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
-
Inhibition:
-
Pre-incubate the isolated mitochondria with the desired concentration of CPDS for a specified time.
-
-
Swelling Assay:
-
Add the pre-incubated mitochondria to the swelling buffer (ammonium phosphate).
-
Monitor the decrease in absorbance (due to mitochondrial swelling) over time using a spectrophotometer. A decrease in absorbance indicates an increase in mitochondrial volume due to water influx driven by phosphate uptake.
-
-
Data Analysis:
-
Compare the rate of swelling in the presence and absence of CPDS to determine the extent of inhibition of phosphate transport.
-
The logical relationship of this experimental design is depicted in the diagram below.
Conclusion
References
An In-depth Technical Guide to Nicotinic Acid Derivatives in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of nicotinic acid (niacin) and its derivatives, focusing on their core biochemical mechanisms, therapeutic applications, and the experimental methodologies used in their study. Nicotinic acid, a B-complex vitamin, and its derivatives have garnered significant interest in biochemical and pharmaceutical research due to their diverse pharmacological activities, including lipid-lowering, anti-inflammatory, and anticancer effects.[1] This document serves as a detailed resource for professionals engaged in the research and development of novel therapeutics based on the nicotinic acid scaffold.
Core Mechanisms of Action: The GPR109A Receptor and Beyond
The primary pharmacological effects of nicotinic acid and many of its derivatives are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] This receptor is predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2] The signaling cascade initiated by GPR109A activation is multifaceted and can proceed through both G protein-dependent and β-arrestin-dependent pathways.
Gαi-Mediated Signaling Pathway
Upon agonist binding, GPR109A couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL) in adipocytes. The net effect is the inhibition of lipolysis, leading to a decrease in the release of free fatty acids (FFAs) into the circulation. This is a key mechanism behind the lipid-lowering effects of nicotinic acid derivatives.[3]
β-Arrestin-Mediated Signaling and Biased Agonism
Beyond the canonical Gαi pathway, GPR109A can also signal through β-arrestin.[2] Upon receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. This process not only desensitizes the G protein-mediated signaling but also initiates a distinct signaling cascade. β-arrestin can act as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase (ERK).[4]
The differential activation of G protein- versus β-arrestin-dependent pathways by different ligands is known as "biased agonism."[5] This phenomenon is of significant interest in drug development, as the therapeutic effects and side effects of nicotinic acid derivatives may be linked to distinct signaling arms. For instance, the flushing response, a common side effect of niacin, is thought to be mediated by the β-arrestin pathway, while the anti-lipolytic effects are primarily Gαi-dependent.[5] The development of G protein-biased agonists could therefore offer a strategy to retain the therapeutic benefits of GPR109A activation while minimizing adverse effects.[5]
Therapeutic Applications and Efficacy
Nicotinic acid derivatives have been investigated for a range of therapeutic applications, primarily leveraging their effects on lipid metabolism and inflammation.
Lipid-Lowering Effects
The most well-established clinical application of nicotinic acid is in the management of dyslipidemia. It effectively reduces levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1]
| Derivative | Target | Efficacy | Reference |
| Nicotinic Acid | LDL-C | -6% to -17% | [6] |
| HDL-C | +15% to +26% | [6] | |
| Triglycerides | -11% to -35% | [6] | |
| Acipimox (B1666537) | Total Cholesterol | Significant reduction vs. placebo | [3] |
| Triglycerides | Significant reduction vs. placebo | [3] |
Anti-Inflammatory Activity
The activation of GPR109A on immune cells can modulate inflammatory responses. This has led to the investigation of nicotinic acid derivatives as potential treatments for inflammatory conditions.
| Derivative | Assay | IC50 Value (µM) | Reference |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [7] |
| Isonicotinate 8b | ROS Inhibition | 3.7 ± 1.7 µg/mL | [7] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 µg/mL | [7] |
Anticancer Potential
Recent research has explored the anticancer properties of nicotinic acid derivatives. Some compounds have demonstrated significant cytotoxic activity against various cancer cell lines, often through mechanisms involving the inhibition of key signaling pathways like VEGFR-2.[8]
| Derivative | Cell Line | IC50 Value (µM) | Reference |
| Compound 5c | HCT-15 (Colon) | 0.068 | [8] |
| Compound 3a | A549 (Lung) | 5.988 | [9] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [9] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of nicotinic acid derivatives.
Synthesis of Nicotinic Acid Derivatives (General Protocol)
This protocol outlines a common synthetic route for preparing various nicotinic acid derivatives.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Appropriate aldehydes, ketones, or other reagents for derivatization
-
Dry benzene (B151609) or other suitable solvent
Procedure:
-
Formation of Nicotinoyl Chloride: Reflux nicotinic acid with an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride.
-
Formation of Nicotinic Acid Hydrazide: Dissolve the nicotinoyl chloride in a dry, inert solvent like benzene. Add a solution of hydrazine hydrate dropwise while stirring. Reflux the mixture for 1-2 hours. After cooling, the solvent is removed to yield nicotinic acid hydrazide.
-
Synthesis of Derivatives: The nicotinic acid hydrazide can then be reacted with a variety of electrophiles to generate a library of derivatives. For example, condensation with aldehydes or ketones in refluxing ethanol can produce hydrazone derivatives.
Purification: The final products are typically purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.
In Vitro GPR109A Activation Assays
This assay quantifies the inhibition of adenylyl cyclase activity upon GPR109A activation.
Materials:
-
HEK293 cells stably expressing human GPR109A
-
Assay medium (e.g., DMEM with 0.1% BSA)
-
Test compounds (nicotinic acid derivatives)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
Procedure:
-
Seed GPR109A-expressing HEK293 cells in a 384-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations and incubate for 30 minutes.
-
Stimulate the cells with forskolin (to induce cAMP production) and incubate for another 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.
-
Data are typically expressed as a percentage of the forskolin-stimulated cAMP response.
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor.
Materials:
-
Cells co-expressing GPR109A and a β-arrestin fusion protein (e.g., PathHunter β-Arrestin GPCR Assay, DiscoveRx)
-
Test compounds
-
Assay buffer
-
Detection reagents from the assay kit
Procedure:
-
Plate the engineered cells in a white, clear-bottom 384-well plate and incubate.
-
Add the test compounds at various concentrations.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents as per the manufacturer's instructions.
-
Measure the chemiluminescent signal using a plate reader.
-
The signal is proportional to the extent of β-arrestin recruitment.
In Vivo Lipid Profile Analysis in a Mouse Model
This protocol describes the evaluation of the lipid-lowering effects of nicotinic acid derivatives in a preclinical mouse model.[10]
Materials:
-
Appropriate mouse model (e.g., C57BL/6 mice on a high-fat diet to induce dyslipidemia)
-
Test compound (nicotinic acid derivative) and vehicle control
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Commercial assay kits for total cholesterol, HDL-C, LDL-C, and triglycerides
Procedure:
-
Acclimatize mice and feed them a high-fat diet for a specified period to induce a dyslipidemic phenotype.
-
Collect baseline blood samples.
-
Administer the nicotinic acid derivative or vehicle control to the respective groups of mice (e.g., via oral gavage) for a defined treatment period.
-
Collect blood samples at various time points during and after the treatment period.
-
Isolate plasma by centrifuging the blood samples.
-
Measure the concentrations of total cholesterol, HDL-C, LDL-C, and triglycerides in the plasma using commercially available enzymatic assay kits. HDL-C is typically measured after precipitation of apoB-containing lipoproteins. LDL-C can be calculated or measured directly.
-
Analyze the data to determine the effect of the treatment on the lipid profile compared to the control group.
Conclusion
Nicotinic acid and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their primary mechanism of action through the GPR109A receptor offers opportunities for targeted drug design, particularly with the growing understanding of biased agonism. The experimental protocols detailed in this guide provide a foundation for the synthesis, characterization, and biological evaluation of novel nicotinic acid derivatives. Future research in this area will likely focus on the development of derivatives with improved efficacy and side-effect profiles, further elucidating the complex signaling networks downstream of GPR109A, and exploring their full therapeutic utility in a range of human diseases.
References
- 1. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.tno.nl [publications.tno.nl]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
CAS number and molecular structure of 6,6'-Dithiodinicotinic acid.
An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental protocols related to 6,6'-Dithiodinicotinic acid.
CAS Number: 15658-35-2
Introduction
This compound, also known as carboxypyridine disulfide (CPDS), is a symmetrical disulfide compound derived from nicotinic acid. Its primary utility in research and drug development stems from its reactivity towards sulfhydryl (thiol) groups. This property makes it an invaluable tool for the quantification of thiols, for studying the role of cysteine residues in protein function, and as a specific thiol-blocking agent to investigate redox signaling pathways.
Molecular Structure and Properties
The molecular structure of this compound consists of two nicotinic acid moieties linked by a disulfide bond at the 6th position of the pyridine (B92270) rings.
Molecular Formula: C₁₂H₈N₂O₄S₂
Molecular Weight: 308.33 g/mol
Synonyms: Bis[3-Carboxypyridine] 6,6′-disulfide, CPDS, Carboxypyridine disulfide
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | White to light yellow or tan powder/solid | |
| Melting Point | 263-265 °C (decomposes) | [1] |
| Solubility | Soluble in DMSO and basic aqueous solutions. | |
| SMILES | OC(=O)c1ccc(SSc2ccc(cn2)C(O)=O)nc1 | |
| InChI | 1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) |
Mechanism of Action: Thiol-Disulfide Exchange
The functionality of this compound is based on the thiol-disulfide exchange reaction. It reacts with a free thiol group (R-SH) to form a mixed disulfide and release one molecule of 6-mercaptonicotinic acid. This product, 6-mercaptonicotinic acid, exists in tautomeric equilibrium with 6-thiopyridone, which has a strong absorbance in the UV range, allowing for spectrophotometric quantification.
The reaction is analogous to that of Ellman's reagent (DTNB). For each mole of free thiol, one mole of the chromophoric 6-thiopyridone is produced.
Quantitative Data
The spectrophotometric assay using this compound relies on the distinct absorbance of its reaction product.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) of Product | ~343 nm | This is the absorbance maximum for the 6-thiopyridone product. |
| Molar Extinction Coefficient (ε) of Product at λmax | ~1.4 x 10⁴ M⁻¹cm⁻¹ | For the 6-thiopyridone product at 343 nm. This value is essential for calculating thiol concentration using the Beer-Lambert law. |
Experimental Protocols
5.1. Spectrophotometric Quantification of Protein Thiols
This protocol outlines the steps to determine the concentration of free sulfhydryl groups in a protein sample.
Materials:
-
This compound (CPDS) stock solution (e.g., 10 mM in a suitable buffer, pH 7-8).
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.
-
Protein sample of unknown thiol concentration.
-
Cysteine or Glutathione solution of known concentration (for standard curve).
-
UV-Vis Spectrophotometer and cuvettes.
Procedure:
-
Prepare Standard Curve:
-
Prepare a series of dilutions of the known thiol standard (e.g., Cysteine) in the Reaction Buffer. The concentration range should encompass the expected concentration of the unknown sample.
-
For each standard dilution, and a blank containing only Reaction Buffer, add the CPDS stock solution to a final concentration of approximately 0.1-0.5 mM.
-
Incubate at room temperature for 5-10 minutes to allow the reaction to complete.
-
Measure the absorbance of each standard at 343 nm.
-
Plot the absorbance at 343 nm versus the known thiol concentration to generate a standard curve.
-
-
Prepare and Measure Unknown Sample:
-
Dilute the protein sample in the Reaction Buffer to a suitable concentration.
-
In a cuvette, mix the diluted protein sample with the CPDS stock solution (to a final concentration of 0.1-0.5 mM).
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 343 nm.
-
-
Calculation:
-
Determine the concentration of thiols in the unknown sample by interpolating its absorbance value on the standard curve.
-
Alternatively, use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 6-thiopyridone (~1.4 x 10⁴ M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the thiol.
-
5.2. Thiol Blocking in Cell Culture
This protocol provides a general workflow for using this compound to block cell surface thiols to study their role in a biological process (e.g., receptor activation, ligand uptake).
Materials:
-
Cultured cells in appropriate medium.
-
This compound (CPDS) stock solution (e.g., 100 mM in DMSO).
-
Phosphate-Buffered Saline (PBS) or other suitable buffer for cell washing and incubation.
-
Reagents for the specific downstream assay.
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Gently wash the cells two to three times with warm PBS to remove serum proteins.
-
-
Thiol Blocking:
-
Prepare a working solution of CPDS in PBS at the desired final concentration (typically in the range of 50 µM to 1 mM). The optimal concentration should be determined empirically and may depend on the cell type and the specific application.
-
Incubate the cells with the CPDS working solution for a specified period (e.g., 15-30 minutes) at 37°C. This incubation allows the CPDS to react with and block accessible cell surface thiols.
-
-
Washing:
-
After incubation, gently aspirate the CPDS solution and wash the cells three times with warm PBS to remove any unreacted CPDS.
-
-
Downstream Application:
-
The cells are now ready for the specific experimental procedure, such as treatment with a signaling molecule, ligand binding assay, or uptake studies.
-
Include appropriate controls, such as untreated cells and vehicle-treated (DMSO in PBS) cells, to assess the baseline response and any effects of the vehicle.
-
Application in Signaling Pathway Research
Protein thiols are critical components of redox-sensitive signaling pathways. The cysteine residues in many proteins, including kinases, phosphatases, and transcription factors, can undergo reversible oxidation, which modulates their activity and downstream signaling. This mechanism, often referred to as a "thiol redox switch," is a key way cells respond to oxidative stress and regulate various physiological processes.
This compound, as a cell-impermeable or slowly permeable thiol-blocking agent, can be used to investigate the role of extracellular and cell surface thiols in signaling. By blocking these thiols, researchers can determine their necessity for the activation of specific signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][4][5][6]
Caption: A generic thiol-based redox signaling pathway.
Caption: Mechanism of signaling inhibition by this compound.
Plausible Synthesis Route
This compound is typically synthesized by the oxidation of 6-mercaptonicotinic acid. The precursor, 6-mercaptonicotinic acid, can be prepared from 6-hydroxynicotinic acid.
References
- 1. 6-Mercaptonicotinic acid | 92823-43-3 [chemicalbook.com]
- 2. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Safety and Handling of 6,6'-Dithiodinicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6,6'-Dithiodinicotinic acid (CAS RN: 15658-35-2), a reagent commonly used in biochemical assays and as a specific thiol blocker. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is a solid, and airborne dust presents the main inhalation risk.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[2] |
Signal Word: Warning[1]
Hazard Pictogram:
Toxicological Data
The available toxicological data for this compound is limited. The acute toxicity has been evaluated in mice via intraperitoneal administration.
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse | Intraperitoneal | >900 mg/kg | [2][3] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure risk. A key principle is to avoid the generation of dust.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] A local exhaust ventilation system, such as a chemical fume hood, is recommended to prevent the dispersion of dust.[1]
-
Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[5] | To prevent eye contact with dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] A lab coat or other protective clothing should be worn to prevent skin contact.[5][6] | To prevent skin irritation upon contact. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[6] In situations where dust generation is likely, a NIOSH-approved N95 dust mask should be used. | To prevent respiratory tract irritation from inhaled dust. |
First Aid Measures
In the event of exposure, prompt first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][5] If the person feels unwell, seek medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][5] If contact lenses are present and easy to remove, take them out.[1][5] Continue rinsing.[5] If eye irritation persists, seek medical attention.[1] |
| Ingestion | Rinse the mouth with water.[1][5] Do NOT induce vomiting.[4] Seek medical attention if the person feels unwell.[1][5] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Experimental Protocols Overview
While detailed experimental protocols for the toxicological studies of this compound are not publicly available, the methodologies would likely follow standardized guidelines.
-
Acute Toxicity (LD50) Study: The objective of an LD50 (Lethal Dose, 50%) study is to determine the single dose of a substance that is expected to cause death in 50% of a test animal population. In the case of the cited study on this compound, the substance was administered intraperitoneally to mice. The protocol would involve administering various doses of the compound to different groups of mice and observing them for a set period, typically 14 days, for signs of toxicity and mortality. A statistical analysis of the mortality data would then be used to calculate the LD50 value.
Logical Workflow for Handling this compound
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Methodological & Application
Protocol for the Determination of Cholinesterase Activity using 6,6'-Dithiodinicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the determination of cholinesterase activity using 6,6'-Dithiodinicotinic acid (DTNA) as a chromogen. This method, an adaptation of the classic Ellman's assay, offers a significant advantage in samples with high hemoglobin content, such as whole blood, by shifting the absorbance measurement to 340 nm, thereby avoiding interference from hemoglobin's Soret band (400-430 nm).[1][2][3][4] The assay is based on the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate by cholinesterase. The resulting thiocholine reacts with DTNA in a disulfide exchange reaction to produce 6-mercaptonicotinic acid, a colored product that can be quantified spectrophotometrically at 340 nm. The rate of color development is directly proportional to the cholinesterase activity in the sample.
Principle of the Assay
The cholinesterase assay using DTNA follows a two-step reaction. First, the cholinesterase enzyme present in the sample catalyzes the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATC) or butyrylthiocholine (B1199683) (BTC), to produce thiocholine and an acid. In the second step, the sulfhydryl group of the liberated thiocholine reacts with the disulfide bond of DTNA, releasing 6-mercaptonicotinic acid. The increase in absorbance at 340 nm due to the formation of 6-mercaptonicotinic acid is monitored over time to determine the enzyme's activity.
Materials and Reagents
Table 1: Reagents and Materials
| Reagent/Material | Specifications |
| This compound (DTNA) | Purity ≥ 85% |
| Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC) | Substrate for acetylcholinesterase or butyrylcholinesterase, respectively |
| Phosphate (B84403) Buffer | 0.1 M, pH 7.4 |
| Sample | e.g., red blood cell lysate, plasma, purified enzyme |
| Spectrophotometer | Capable of measuring absorbance at 340 nm |
| 96-well microplate (optional) | For high-throughput analysis |
| Pipettes and tips | Calibrated |
Experimental Protocols
Preparation of Reagents
1. 0.1 M Phosphate Buffer (pH 7.4):
-
Prepare a solution of 0.1 M sodium phosphate monobasic and a solution of 0.1 M sodium phosphate dibasic.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 7.4 is achieved.
2. This compound (DTNA) Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of DTNA powder.
-
Dissolve the DTNA in a small amount of a suitable organic solvent like DMSO before bringing it to the final volume with 0.1 M Phosphate Buffer (pH 7.4). Ensure complete dissolution.
-
Store the stock solution protected from light at 4°C.
3. Substrate Stock Solution (e.g., 100 mM Acetylthiocholine Iodide):
-
Dissolve the appropriate amount of acetylthiocholine iodide in deionized water.
-
Prepare fresh daily and keep on ice.
Assay Procedure (Microplate Method)
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a working solution of DTNA in 0.1 M Phosphate Buffer (pH 7.4) to a final concentration of, for example, 0.5 mM.
-
Pipette Reagents into Microplate Wells:
-
Blank: Add 190 µL of 0.1 M Phosphate Buffer (pH 7.4) and 10 µL of the DTNA working solution.
-
Sample: Add 180 µL of 0.1 M Phosphate Buffer (pH 7.4), 10 µL of the DTNA working solution, and 10 µL of the sample (appropriately diluted).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 10 µL of the acetylthiocholine stock solution to each well to initiate the enzymatic reaction. The final volume in each well will be 210 µL.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature and measure the change in absorbance at 340 nm every minute for a period of 10-15 minutes.
Data Analysis
-
Calculate the Rate of Reaction (ΔA/min): Determine the linear portion of the absorbance versus time plot and calculate the slope, which represents the rate of change in absorbance per minute.
-
Calculate Cholinesterase Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (U/L) = (ΔA/min) / (ε * l) * 10^6 * (V_total / V_sample)
Where:
-
ΔA/min = Change in absorbance per minute
-
ε = Molar extinction coefficient of 6-mercaptonicotinic acid at 340 nm (This value needs to be empirically determined, but a value of 1.4 x 10^4 M⁻¹cm⁻¹ can be used as an initial estimate based on similar compounds)
-
l = Path length of the cuvette or microplate well (in cm)
-
10^6 = Conversion factor from M to µM
-
V_total = Total volume of the reaction mixture (in mL)
-
V_sample = Volume of the sample used (in mL)
-
Data Presentation
Table 2: Comparison of DTNA and DTNB in Cholinesterase Assays
| Parameter | This compound (DTNA) | 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) |
| Chromogen | This compound | 5,5'-Dithiobis-(2-nitrobenzoic acid) |
| Product | 6-mercaptonicotinic acid | 5-Thio-2-nitrobenzoic acid (TNB) |
| Wavelength (λmax) | 340 nm[1][2][3][4] | 412 nm |
| Molar Extinction Coefficient (ε) | ~1.4 x 10^4 M⁻¹cm⁻¹ (estimated) | 1.415 x 10^4 M⁻¹cm⁻¹ |
| Key Advantage | Avoids hemoglobin interference[1][2][3][4] | Well-established method |
| Key Disadvantage | Less commonly used, molar extinction coefficient may need to be determined empirically | Interference from hemoglobin in whole blood samples |
Visualizations
Signaling Pathway and Reaction Mechanism
Caption: Reaction mechanism of the cholinesterase assay using DTNA.
Experimental Workflow
Caption: Experimental workflow for the DTNA-based cholinesterase assay.
Conclusion
The use of this compound provides a robust and sensitive method for the determination of cholinesterase activity, particularly in biological samples where hemoglobin interference is a concern. By following this detailed protocol, researchers can obtain accurate and reproducible results for their studies in drug development and other scientific disciplines.
References
- 1. Plasma and eritrocitary cholinesterase values with 6-6'-dithiodinicotinic acid (DTNA) as indicator [scielo.org.co]
- 2. Validation of the use of this compound as a chromogen in the Ellman method for cholinesterase determinations. | Semantic Scholar [semanticscholar.org]
- 3. Validation of the use of this compound as a chromogen in the Ellman method for cholinesterase determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantifying Protein Thiols with 6,6'-Dithiodinicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of protein thiols (sulfhydryl groups, -SH) is a critical aspect of research in biochemistry, drug development, and proteomics. Thiol groups in cysteine residues are involved in protein structure, enzyme catalysis, and redox signaling. Their quantification can provide insights into protein conformation, oxidative stress, and the mechanism of action of therapeutic agents. 6,6'-Dithiodinicotinic acid (DTDNA) is a chromogenic disulfide reagent that provides a reliable method for this purpose.
DTDNA reacts with free thiol groups in a thiol-disulfide exchange reaction, releasing a stoichiometric amount of the chromogenic product, 6-mercaptonicotinic acid (6-MNA). The concentration of the released 6-MNA can be determined spectrophotometrically by measuring its absorbance at 340 nm, which allows for the quantification of the initial amount of protein thiols. This method is analogous to the well-known Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). However, the use of DTDNA offers a key advantage in certain applications. The absorbance maximum of the 6-MNA product at 340 nm avoids interference from hemoglobin, which absorbs strongly in the 400-430 nm range where the product of the DTNB reaction is measured.
Principle of the Assay
The assay is based on the chemical reaction between DTDNA and a thiol-containing compound, such as a cysteine residue in a protein. The disulfide bond in DTDNA is cleaved by the thiol, resulting in the formation of a mixed disulfide between the protein and 6-carboxypyridine-2-thione, and the release of one molecule of 6-mercaptonicotinic acid (6-MNA). The released 6-MNA exists in equilibrium with its tautomeric form, 6-thiopyridone-3-carboxylic acid, and its thiolate anion, which is the chromogenic species with a maximum absorbance at 340 nm. The amount of 6-MNA produced is directly proportional to the amount of free thiols in the sample.
Data Presentation
Table 1: Quantitative Parameters for Thiol Quantification using DTDNA
| Parameter | Value | Reference |
| Reagent | This compound (DTDNA) | |
| Chromogenic Product | 6-Mercaptonicotinic acid (6-MNA) | |
| Optimal Wavelength (λmax) | 340 nm | [1] |
| Molar Extinction Coefficient (ε) of 6-MNA at 340 nm | Not readily available in cited literature. It is recommended to determine this value experimentally using a standard thiol compound like L-cysteine. | |
| Molar Extinction Coefficient (ε) of TNB (from DTNB) at 412 nm (for comparison) | 14,150 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: Preparation of Reagents
1. Reaction Buffer (0.1 M Phosphate (B84403) Buffer, pH 7.4, containing 1 mM EDTA):
- Prepare a 0.1 M solution of sodium phosphate monobasic (NaH₂PO₄) and a 0.1 M solution of sodium phosphate dibasic (Na₂HPO₄).
- To prepare 100 mL of the buffer, mix the monobasic and dibasic solutions until the pH reaches 7.4.
- Add 0.0372 g of ethylenediaminetetraacetic acid (EDTA) to the 100 mL buffer solution and stir until dissolved. EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.
2. DTDNA Reagent (10 mM Stock Solution):
- The molecular weight of this compound is 308.33 g/mol .
- To prepare a 10 mM stock solution, dissolve 3.08 mg of DTDNA in 1 mL of the Reaction Buffer.
- This solution should be prepared fresh before use and protected from light.
3. Thiol Standard (e.g., L-cysteine):
- Prepare a 1 mM stock solution of L-cysteine (MW = 121.16 g/mol ) by dissolving 12.12 mg in 100 mL of the Reaction Buffer.
- From this stock solution, prepare a series of dilutions (e.g., 0, 25, 50, 100, 150, 200 µM) in the Reaction Buffer to generate a standard curve.
Protocol 2: Quantification of Protein Thiols
1. Sample Preparation:
- Dissolve the protein sample in the Reaction Buffer to a known concentration (e.g., 1-2 mg/mL).
- If the protein solution contains reducing agents (e.g., DTT, β-mercaptoethanol), they must be removed by dialysis or gel filtration prior to the assay.
2. Assay Procedure:
- Set up a series of microcentrifuge tubes or a 96-well microplate.
- For the standard curve, add a defined volume (e.g., 50 µL) of each L-cysteine standard dilution to separate wells/tubes.
- For the protein samples, add the same volume of the protein solution to other wells/tubes.
- Prepare a blank containing the same volume of Reaction Buffer.
- To each well/tube, add a volume of the DTDNA reagent (e.g., 5 µL of the 10 mM stock solution). The final concentration of DTDNA should be in excess of the estimated thiol concentration.
- Mix the contents of the wells/tubes thoroughly.
- Incubate the reaction mixture at room temperature for 15 minutes, protected from light.
3. Spectrophotometric Measurement:
- Measure the absorbance of the standards and samples at 340 nm using a spectrophotometer or microplate reader.
- Use the blank to zero the instrument.
4. Data Analysis:
- Subtract the absorbance of the blank from the absorbance of the standards and samples.
- Plot the absorbance of the L-cysteine standards against their known concentrations to generate a standard curve.
- Determine the concentration of thiols in the protein samples using the linear equation derived from the standard curve.
- Alternatively, if the molar extinction coefficient (ε) of 6-MNA at 340 nm is known, the thiol concentration can be calculated directly using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × path length)
Mandatory Visualizations
Caption: Chemical reaction of DTDNA with a protein thiol.
Caption: Experimental workflow for protein thiol quantification.
References
Application Notes and Protocols: Spectrophotometric Determination of Glutathione using 6,6'-Dithiodinicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) (GSH), a tripeptide thiol, is a critical antioxidant and a key player in cellular detoxification pathways. Its quantification is essential in various fields, including biomedical research, drug development, and toxicology. 6,6'-Dithiodinicotinic acid (DTDNA) is a chromogenic disulfide reagent that reacts with sulfhydryl groups, providing a basis for the spectrophotometric determination of thiols like glutathione. This method is analogous to the widely used Ellman's assay, which employs 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The reaction of DTDNA with glutathione results in the formation of a mixed disulfide and the release of 6-mercaptonicotinic acid, a chromophore that can be quantified spectrophotometrically. An advantage of using DTDNA is that its reaction product has an optimal absorption at a different wavelength (around 340 nm) compared to the product of the DTNB reaction (412 nm), which may offer benefits in certain experimental contexts, such as reducing interference from hemoglobin absorption.
Principle of the Assay
The assay is based on the chemical reaction between DTDNA and the thiol group of reduced glutathione (GSH). This is a disulfide exchange reaction where the sulfhydryl group of GSH attacks the disulfide bond of DTDNA. This reaction produces a mixed disulfide (GSH-S-6-nicotinic acid) and one molecule of 6-mercaptonicotinic acid for each molecule of GSH. The concentration of the released 6-mercaptonicotinic acid, which absorbs light at approximately 340 nm, is directly proportional to the amount of reduced glutathione present in the sample.
Quantitative Data Summary
While this compound is a known sulfhydryl reagent, a definitive molar absorptivity for its reaction product with glutathione (6-mercaptonicotinic acid) is not widely published. For accurate absolute quantification, it is recommended that users determine this value experimentally. The table below summarizes the key parameters for this assay, with the molar absorptivity noted as a value to be determined.
| Parameter | Value | Notes |
| Reagent | This compound (DTDNA) | Also known as 6,6'-dithiobis(3-pyridinecarboxylic acid) |
| Analyte | Reduced Glutathione (GSH) | |
| Chromophore | 6-Mercaptonicotinic acid | |
| Optimal Wavelength (λmax) | ~340 nm | |
| Molar Absorptivity (ε) | To be determined experimentally | A critical parameter for calculating the absolute concentration of GSH. |
| Reaction pH | Neutral to slightly alkaline (pH 7-8) | Optimal pH should be determined for specific applications. |
| Reaction Time | Typically rapid (minutes) | Should be optimized for the specific sample matrix and conditions. |
Experimental Protocols
The following protocols provide a general framework for the determination of total glutathione using DTDNA. These are based on established methods for thiol quantification and should be optimized for specific experimental needs.
Reagent Preparation
-
Phosphate (B84403) Buffer (0.1 M, pH 7.5): Prepare a stock solution of 0.1 M sodium phosphate. Adjust the pH to 7.5 using phosphoric acid or sodium hydroxide. This buffer is used for diluting reagents and samples.
-
EDTA Solution (10 mM): Dissolve ethylenediaminetetraacetic acid (EDTA) in the phosphate buffer to a final concentration of 10 mM. EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.
-
DTDNA Solution (10 mM): Prepare a stock solution by dissolving this compound in a small amount of 1 M NaOH to aid dissolution, and then dilute with the phosphate buffer to a final concentration of 10 mM. Store this solution protected from light.
-
Glutathione Standard Stock Solution (1 mM): Accurately weigh and dissolve reduced glutathione in the phosphate buffer to create a 1 mM stock solution. Prepare fresh daily to avoid oxidation.
-
(Optional) NADPH Solution (for total glutathione): To measure total glutathione (GSH + GSSG), a recycling assay including glutathione reductase and NADPH is required. Prepare a 4 mg/mL solution of NADPH in the phosphate buffer.
-
(Optional) Glutathione Reductase (GR): Reconstitute glutathione reductase enzyme in phosphate buffer to a concentration of 10 units/mL.
Standard Curve Preparation
-
Label a series of microcentrifuge tubes for your standards (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Prepare the glutathione standards by serial dilution of the 1 mM stock solution in the phosphate buffer.
-
The "0 µM" standard will serve as your blank.
Sample Preparation
-
Cell Lysates: Harvest cells and lyse them in a suitable lysis buffer containing EDTA. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Tissue Homogenates: Homogenize the tissue in a cold buffer containing EDTA. Centrifuge the homogenate to clarify and collect the supernatant.
-
Deproteinization: To prevent interference from protein thiols and potential turbidity, it is recommended to deproteinize the samples. This can be achieved by adding an equal volume of 5-10% trichloroacetic acid (TCA) or metaphosphoric acid (MPA), followed by centrifugation to pellet the precipitated proteins. The clear supernatant is then used for the assay. Neutralize the acidic supernatant with a suitable base before proceeding with the assay.
Assay Procedure (for Reduced Glutathione - GSH)
-
Pipette 50 µL of each standard and prepared sample into separate wells of a 96-well microplate.
-
Add 150 µL of the phosphate buffer to each well.
-
Initiate the reaction by adding 10 µL of the 10 mM DTDNA solution to each well.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 340 nm using a microplate reader.
Assay Procedure (for Total Glutathione - GSH + GSSG)
-
Pipette 50 µL of each standard and prepared sample into separate wells of a 96-well microplate.
-
Prepare a reaction mixture containing:
-
120 µL Phosphate Buffer
-
10 µL NADPH Solution
-
5 µL Glutathione Reductase
-
-
Add 135 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of the 10 mM DTDNA solution to each well.
-
Mix and incubate at room temperature.
-
Measure the absorbance at 340 nm kinetically over several minutes or as an endpoint reading after a fixed time.
Data Analysis
-
Standard Curve: Subtract the absorbance of the blank (0 µM GSH) from the absorbance of all standards and samples. Plot the corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.
-
Sample Concentration: Determine the concentration of glutathione in your samples by interpolating their corrected absorbance values from the standard curve.
-
Absolute Quantification (using Molar Absorptivity): If the molar absorptivity (ε) of 6-mercaptonicotinic acid is determined, the concentration of GSH can be calculated directly using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × path length) Remember to account for any dilution factors used during sample preparation.
Determination of Molar Absorptivity (ε) of 6-Mercaptonicotinic Acid
-
Prepare a precise, known concentration of a pure thiol standard (e.g., 100 µM L-cysteine or glutathione).
-
React this standard with a molar excess of DTDNA in the assay buffer.
-
Ensure the reaction goes to completion (monitor the absorbance at 340 nm until it stabilizes).
-
Measure the final, stable absorbance.
-
Calculate the molar absorptivity using the Beer-Lambert law: ε = Absorbance / (Concentration of thiol × path length) The path length for a standard 96-well plate needs to be determined for the specific plate and volume used, or a cuvette with a known path length (e.g., 1 cm) can be used for this determination.
Visualizations
Caption: Reaction of Glutathione with DTDNA.
Caption: General workflow for glutathione determination.
Application Notes and Protocols for Studying Protein Disulfide-Thiol Interchange Using 6,6'-Dithiodinicotinic Acid and Other Key Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the study of protein disulfide-thiol interchange, a critical process in protein folding, function, and stability. The focus is on the enzymatic activity of Protein Disulfide Isomerase (PDI), a key catalyst of these reactions in the endoplasmic reticulum. While classic methods are discussed, special attention is given to the application of 6,6'-Dithiodinicotinic acid (CPDS), an alternative chromogenic reagent for thiol quantification.
Introduction to Protein Disulfide-Thiol Interchange
Protein disulfide-thiol interchange is a series of redox reactions involving the reversible formation and breakage of disulfide bonds (-S-S-) between cysteine residues within and between proteins. These reactions are fundamental to achieving the correct three-dimensional structure of many secretory and cell-surface proteins. The process is primarily catalyzed by enzymes of the Protein Disulfide Isomerase (PDI) family. PDI can catalyze oxidation (disulfide formation), reduction (disulfide cleavage), and isomerization (rearrangement of disulfide bonds).
The core mechanism of thiol-disulfide exchange is a bimolecular nucleophilic substitution (S(_N)2) reaction. A deprotonated thiol group (thiolate anion, RS
−
) acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R''). This leads to the formation of a new, mixed disulfide (R-S-S-R') and the release of a new thiol (R''-SH).
Key Applications in Research and Drug Development
-
Understanding Protein Folding: Elucidating the mechanisms by which proteins achieve their native conformation.
-
Enzyme Kinetics and Inhibition: Studying the catalytic activity of PDI and screening for potential inhibitors. PDI inhibitors are being investigated as therapeutics for various diseases, including cancer and thrombosis.
-
Drug Stability and Formulation: Assessing the stability of therapeutic proteins where disulfide bond integrity is crucial.
-
Redox Signaling: Investigating the role of thiol-disulfide exchange in cellular signaling pathways.
Section 1: High-Sensitivity PDI Reductase Activity Assay using di-Eosin-GSSG
The di-eosin-GSSG (di-E-GSSG) assay is a highly sensitive, continuous fluorimetric method for determining the disulfide reductase activity of PDI.
Principle: The substrate, di-eosin-glutathione disulfide (di-E-GSSG), consists of two eosin (B541160) fluorophores attached to oxidized glutathione (B108866) (GSSG). In this state, the proximity of the eosin molecules leads to self-quenching of their fluorescence. In the presence of PDI and a reducing agent like dithiothreitol (B142953) (DTT), the disulfide bond in di-E-GSSG is reduced, releasing two molecules of eosin-glutathione (E-GSH). This separation of the eosin fluorophores relieves the self-quenching, resulting in a significant increase in fluorescence that can be monitored in real-time.
Quantitative Data for di-E-GSSG Assay
| Parameter | Description | Typical Values / Wavelengths |
| Principle | PDI-catalyzed reduction of a self-quenched fluorescent substrate. | Relief of fluorescence quenching upon disulfide bond cleavage. |
| Substrate | di-eosin-glutathione disulfide (di-E-GSSG) | 150 nM - 2.4 µM |
| Detection | Fluorometric, kinetic reading | - |
| Excitation (Ex) | Wavelength to excite the eosin fluorophore. | 485 - 525 nm |
| Emission (Em) | Wavelength at which fluorescence is measured. | 528 - 580 nm |
| Sensitivity | Lowest detectable concentration of PDI. | ~2.5 nM |
| Assay Buffer | 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0 | - |
Experimental Protocol: di-E-GSSG Assay
Materials:
-
Purified PDI or cell/tissue lysate
-
di-E-GSSG stock solution (in DMSO or buffer)
-
PDI Assay Buffer: 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0
-
Dithiothreitol (DTT) stock solution
-
96-well solid white or black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare fresh dilutions of PDI and DTT in PDI Assay Buffer just before use.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing PDI Assay Buffer, DTT, and di-E-GSSG. The final concentrations in the well should be optimized, but a starting point could be 1 µM di-E-GSSG and 10 µM DTT.
-
-
Plate Setup:
-
Sample Wells: Add 5-50 µL of your sample (e.g., purified PDI or lysate) to the wells. Adjust the final volume to 50 µL with PDI Assay Buffer.
-
Positive Control: Add a known amount of active PDI.
-
Negative Control (Blank): Add 50 µL of PDI Assay Buffer to a well. This will be used to measure the spontaneous, non-enzymatic reduction of di-E-GSSG.
-
-
Initiate Reaction:
-
Add 50 µL of the Reaction Mix to each well to bring the final volume to 100 µL.
-
Mix gently by pipetting.
-
-
Measure Fluorescence:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., Room Temperature or 37°C).
-
Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 15-30 minutes) at Ex/Em wavelengths of ~525/548 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well.
-
Subtract the rate of the blank from the rates of the sample wells.
-
The PDI activity is proportional to the calculated reaction rate.
-
Visualization of di-E-GSSG Assay Workflow
Caption: Workflow for PDI reductase activity measurement using the di-E-GSSG assay.
Section 2: Classic PDI Reductase Activity Assay using Insulin (B600854)
The insulin turbidity assay is a widely used method to measure the reductase activity of PDI.
Principle: Insulin consists of two polypeptide chains (A and B) linked by disulfide bonds. PDI, in the presence of a reducing agent like DTT, catalyzes the reduction of these disulfide bonds. The free B-chain is insoluble and precipitates out of solution, causing an increase in turbidity that can be measured spectrophotometrically at 650 nm.
Quantitative Data for Insulin Turbidity Assay
| Parameter | Description | Typical Values / Wavelengths |
| Principle | PDI-catalyzed reduction of insulin disulfide bonds leads to precipitation of the B-chain. | Increase in turbidity measured by absorbance. |
| Substrate | Bovine Insulin | ~0.1 - 1 mg/mL |
| Detection | Spectrophotometric, kinetic reading | 650 nm |
| Reducing Agent | Dithiothreitol (DTT) | ~0.1 - 1 mM |
| Assay Buffer | 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0 | - |
Experimental Protocol: Insulin Turbidity Assay
Materials:
-
Purified PDI or sample
-
Bovine Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
DTT solution (100 mM)
-
Assay Buffer: 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0
-
Spectrophotometer and cuvettes or 96-well plate reader
Procedure:
-
Reaction Cocktail Preparation:
-
Prepare a fresh reaction cocktail containing Assay Buffer and Insulin solution.
-
-
Reaction Setup:
-
In a cuvette or well, add the reaction cocktail.
-
Add the PDI sample.
-
For the blank, add buffer instead of the PDI sample.
-
Bring the final volume to the desired amount with Assay Buffer.
-
-
Initiate Reaction:
-
Add DTT solution to initiate the reaction.
-
Mix quickly and place the cuvette in the spectrophotometer.
-
-
Measure Absorbance:
-
Measure the absorbance at 650 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
-
Data Analysis:
-
Plot absorbance at 650 nm against time.
-
The PDI reductase activity is determined from the slope of the linear portion of the curve after any lag phase.
-
Section 3: Application of this compound (CPDS) in Thiol-Disulfide Exchange Studies
This compound (CPDS), also known as DTNA, is a chromogenic disulfide reagent analogous to the more commonly used Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). CPDS can be employed to quantify free thiol groups produced during a PDI-catalyzed reaction.
Principle: CPDS reacts with a thiol group (R-SH) in a disulfide exchange reaction. This reaction cleaves the disulfide bond in CPDS and releases one molecule of 6-mercaptonicotinic acid (MNA) for each molecule of thiol. MNA is a chromophore that strongly absorbs light at 340 nm. The increase in absorbance at this wavelength is directly proportional to the concentration of free thiols.
Advantages of CPDS: The primary advantage of CPDS over DTNB is its different absorption maximum (340 nm vs. 412 nm for the product of DTNB). This is particularly useful for biological samples that have high background absorbance at 412 nm, such as those containing hemoglobin.[1][2]
Quantitative Data for CPDS-based Thiol Quantification
| Parameter | Description | Value / Wavelength |
| Reagent | This compound (CPDS/DTNA) | - |
| Reaction Product | 6-mercaptonicotinic acid (MNA) | - |
| Detection | Spectrophotometric | 340 nm |
| Molar Extinction Coefficient (ε) of MNA | Varies slightly with buffer conditions, but is in the range of ~10,000 M
| - |
General Protocol for Adapting CPDS to a PDI Assay
This protocol describes a general method for using CPDS to measure the production of thiols in a PDI-catalyzed reduction of a disulfide-containing substrate (e.g., a model peptide or protein).
Materials:
-
Purified PDI
-
Disulfide-containing substrate (e.g., oxidized glutathione, GSSG, or a model peptide)
-
CPDS solution (in a suitable buffer)
-
Reducing agent (e.g., NADPH, if a reductase like glutathione reductase is used in a coupled assay)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, the disulfide substrate, and CPDS.
-
Add the PDI enzyme to the mixture.
-
Prepare a blank reaction without the PDI enzyme to measure any non-enzymatic reduction.
-
-
Initiate Reaction:
-
If the assay is coupled (e.g., measuring PDI reduction of GSSG which is then re-reduced by glutathione reductase), initiate the reaction by adding NADPH.
-
If measuring the direct reduction of a substrate by PDI, the reaction begins upon addition of the enzyme.
-
-
Measure Absorbance:
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of MNA formation using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of MNA, c is the change in concentration, and l is the path length of the cuvette.
-
The rate of thiol production is directly proportional to the PDI activity.
-
Visualization of PDI Catalytic Cycle and CPDS Reporting
Caption: Logical relationship of the PDI reductase cycle and the use of CPDS to detect the resulting thiol product.
Section 4: PDI-Catalyzed Thiol-Disulfide Interchange Pathway
The following diagram illustrates the general mechanism of PDI-catalyzed disulfide bond formation, which involves a thiol-disulfide exchange between the enzyme and the substrate protein.
Caption: Simplified signaling pathway of PDI-catalyzed disulfide bond formation.
References
- 1. Evaluation of 6,6'-dithionicotinic acid as alternative chromogen in a modified Ellman method--comparison in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the use of this compound as a chromogen in the Ellman method for cholinesterase determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol Quantification in Hemoglobin-Rich Samples with 6,6'-Dithiodinicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of thiols, particularly in biological samples rich in hemoglobin such as erythrocytes, presents a significant analytical challenge. The inherent absorbance of hemoglobin in the visible spectrum often interferes with common colorimetric thiol assays. 6,6'-Dithiodinicotinic acid (DTDNA) offers a robust solution to this problem. This application note provides a detailed protocol for the use of DTDNA in quantifying thiols in hemoglobin-rich samples, a method that minimizes hemoglobin interference by shifting the absorbance measurement to the near-UV spectrum.
DTDNA, an analog of the more commonly used Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), reacts with thiol groups in a disulfide exchange reaction. This reaction stoichiometrically releases a chromophore, 2-thio-6-nicotinic acid, which has a maximum absorbance at 340 nm.[1] This wavelength is sufficiently distant from the Soret band of hemoglobin (around 415 nm), thereby reducing spectral overlap and enhancing the accuracy of thiol quantification in red blood cell lysates and other hemoglobin-containing preparations. The primary thiol measured in erythrocytes is glutathione (B108866) (GSH), a critical antioxidant for cellular health.[2][3]
Principle of the Assay
The assay is based on the chemical reaction between DTDNA and a thiol-containing compound (R-SH). The thiol group reduces the disulfide bond in DTDNA, releasing one molecule of 2-thio-6-nicotinic acid per mole of thiol. The concentration of the liberated 2-thio-6-nicotinic acid is then determined spectrophotometrically by measuring the absorbance at 340 nm. The thiol concentration in the sample is directly proportional to the measured absorbance.
Data Presentation: Thiol Concentrations in Human Erythrocytes
The following tables summarize typical concentrations of glutathione (GSH), the most abundant non-protein thiol, in human red blood cells (RBCs) as reported in the literature. These values can serve as a reference for expected results.
Table 1: Reference Glutathione (GSH) Concentrations in Human Erythrocytes
| Population | Mean GSH Concentration (mmol/L of RBCs) | Range (mmol/L of RBCs) | Notes |
| Healthy Adults | 1.02 | Three-fold range observed | Study of 715 adults.[4] |
| Healthy Adults | 1.4 ± 0.7 | 0.6 - 3.6 | Median value reported.[3] |
| Healthy Adults | Normal range: 2.45 ± 0.15 | - | Used as a reference in a clinical study.[5] |
| Patients with Acute Viral Hepatitis | 0.79 ± 0.43 | - | Significantly lower than healthy controls.[5] |
| Patients with Chronic HCV Infection | 1.92 ± 0.62 | - | Lower than healthy controls.[5] |
| Patients with Chronic HBV Infection | 1.93 ± 0.32 | - | Lower than healthy controls.[5] |
Table 2: Comparison of Reduced (GSH) and Oxidized (GSSG) Glutathione in Human Erythrocytes
| Parameter | Median Concentration in RBCs | Range in RBCs |
| Reduced Glutathione (GSH) | 1.4 ± 0.7 mM | 0.6 – 3.6 mM |
| Oxidized Glutathione (GSSG) | 214 ± 114 µM | 25 – 611 µM |
| Total Glutathione Equivalents (tGSH) | 2.0 ± 0.8 mM | 0.7 – 4.4 mM |
Data adapted from a study on the heritability of glutathione concentrations.[3]
Experimental Protocols
Protocol 1: Quantification of Total Non-Protein Thiols (e.g., Glutathione) in Erythrocytes
This protocol details the steps for measuring low-molecular-weight thiols, primarily GSH, in red blood cell lysates. A key step is the precipitation of proteins, including hemoglobin, to ensure they do not interfere with the assay.
Materials:
-
Whole blood collected with an anticoagulant (e.g., EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4, ice-cold
-
Metaphosphoric acid (MPA), 5% (w/v), ice-cold
-
Reaction Buffer: 100 mM Sodium Phosphate buffer, pH 7.4, containing 1 mM EDTA
-
This compound (DTDNA) solution: 10 mM DTDNA in a suitable organic solvent (e.g., ethanol), stored in the dark.
-
Thiol standard: L-Glutathione (GSH) stock solution (e.g., 1 mM in Reaction Buffer)
-
Microcentrifuge
-
UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Erythrocyte Isolation:
-
Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the red blood cell (RBC) pellet three times with 5 volumes of ice-cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C after each wash.
-
-
Sample Lysis and Protein Precipitation:
-
Resuspend the packed RBCs in an equal volume of ice-cold deionized water to induce hypotonic lysis.
-
To 200 µL of the RBC lysate, add 200 µL of ice-cold 5% MPA.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the clear supernatant, which contains the non-protein thiols.
-
-
Thiol Quantification Assay:
-
Prepare a fresh working solution of DTDNA by diluting the 10 mM stock solution in the Reaction Buffer to a final concentration of 0.6 mM.
-
In a cuvette or microplate well, mix 100 µL of the clear supernatant with 900 µL of the 0.6 mM DTDNA working solution.
-
Incubate the mixture at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 340 nm against a blank containing 100 µL of the MPA solution used for precipitation and 900 µL of the DTDNA working solution.
-
-
Standard Curve Preparation:
-
Prepare a series of GSH standards (e.g., 0, 10, 25, 50, 75, 100 µM) by diluting the 1 mM GSH stock solution in the same concentration of MPA as the samples.
-
Process these standards in the same manner as the samples (step 3).
-
Plot the absorbance at 340 nm versus the GSH concentration to generate a standard curve.
-
-
Calculation:
-
Determine the thiol concentration in the samples using the linear regression equation from the standard curve.
-
Alternatively, if the molar extinction coefficient (ε) of 2-thio-6-nicotinic acid at 340 nm is known, the thiol concentration can be calculated using the Beer-Lambert law:
-
Concentration (M) = Absorbance / (ε × path length (cm))
-
-
Note: The molar extinction coefficient for 2-thio-6-nicotinic acid at 340 nm is not widely reported in the literature. It is recommended to determine this value empirically by measuring the absorbance of a known concentration of a standard thiol (e.g., GSH) under the assay conditions.
-
Protocol 2: Quantification of Total Protein Thiols in Erythrocyte Lysate
This protocol is designed to measure thiol groups present on proteins, primarily hemoglobin, within the red blood cells.
Materials:
-
Isolated erythrocytes (from Protocol 1, step 1)
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail
-
Guanidine hydrochloride (GuHCl), 6 M
-
Reaction Buffer: 100 mM Sodium Phosphate buffer, pH 7.4, containing 1 mM EDTA and 6 M GuHCl
-
This compound (DTDNA) solution: 10 mM DTDNA in a suitable organic solvent
-
Protein standard: Bovine Serum Albumin (BSA) with a known number of free thiols (or a thiol-free BSA as a negative control).
Procedure:
-
Erythrocyte Lysis:
-
Lyse the washed RBC pellet by adding 9 volumes of ice-cold Lysis Buffer.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the erythrocyte ghosts (membranes).
-
Carefully collect the supernatant (hemolysate).
-
-
Protein Concentration Determination:
-
Determine the total protein concentration of the hemolysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Thiol Quantification Assay:
-
Prepare a fresh working solution of DTDNA by diluting the 10 mM stock solution in the Reaction Buffer (containing 6 M GuHCl) to a final concentration of 0.6 mM. The GuHCl is included to denature the proteins and expose buried thiol groups.
-
In a cuvette, mix a known amount of hemolysate (e.g., 50-100 µg of protein) with the Reaction Buffer to a final volume of 100 µL.
-
Add 900 µL of the 0.6 mM DTDNA working solution.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 340 nm against a blank containing Reaction Buffer and the DTDNA working solution.
-
-
Calculation:
-
Calculate the concentration of protein thiols using the Beer-Lambert law, as described in Protocol 1, step 5.
-
Normalize the thiol concentration to the protein concentration to express the results as nmol of thiol per mg of protein.
-
Visualizations
Reaction of DTDNA with a Thiol
Caption: DTDNA reacts with thiols to produce a measurable chromophore.
Experimental Workflow for Thiol Quantification
Caption: Workflow from blood sample to thiol concentration results.
References
- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 2. Assay of biological thiols by a combination of high-performance liquid chromatography and postcolumn reaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Redox Potential of the β-93-Cysteine Thiol Group in Human Hemoglobin Estimated from In Vitro Oxidant Challenge Experiments [mdpi.com]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Post-Column Derivatization with 6,6'-Dithiodinicotinic Acid in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the post-column derivatization of thiol-containing compounds for High-Performance Liquid Chromatography (HPLC) analysis using 6,6'-Dithiodinicotinic acid (DTDNA). While direct applications of DTDNA in post-column derivatization are not extensively documented, this protocol is developed based on the well-established chemistry of analogous disulfide reagents, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This method offers a viable approach for the sensitive and selective quantification of thiols in various matrices, including pharmaceutical formulations and biological samples.
Introduction
The quantitative analysis of thiols, such as cysteine, glutathione, and penicillamine, is crucial in pharmaceutical development and biomedical research due to their significant roles in biological systems and as active pharmaceutical ingredients. These compounds often lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging at low concentrations. Post-column derivatization enhances their detectability by reacting the analyte post-separation with a reagent that forms a highly chromophoric product.[1]
This compound (DTDNA) is a symmetrical disulfide that is expected to react with thiols in a thiol-disulfide exchange reaction, analogous to the well-known Ellman's reagent. This reaction releases a molar equivalent of 6-mercaptonicotinic acid for each mole of thiol, which can be detected spectrophotometrically. This application note outlines a proposed method for the use of DTDNA as a post-column derivatization reagent for the HPLC analysis of thiols.
Principle of the Method
Following chromatographic separation of the thiol-containing analytes on a suitable HPLC column, the column effluent is mixed with a solution of this compound. The derivatization reaction is based on a thiol-disulfide exchange mechanism. The thiol group (-SH) of the analyte attacks the disulfide bond of DTDNA, leading to the formation of a mixed disulfide and the release of one molecule of 6-mercaptonicotinic acid. The liberated 6-mercaptonicotinic acid possesses a strong UV absorbance, allowing for sensitive detection and quantification.
The reaction is typically performed at a neutral to slightly alkaline pH to facilitate the deprotonation of the analyte's thiol group to the more nucleophilic thiolate anion.
Experimental Protocols
Reagents and Materials
-
This compound (DTDNA)
-
Thiol standards (e.g., Cysteine, Glutathione, N-acetylcysteine)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Sodium phosphate (B84403), monobasic and dibasic
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water (18.2 MΩ·cm)
Equipment
-
HPLC system with a binary or quaternary pump, autosampler, and column thermostat
-
Post-column derivatization system including a reagent pump, mixing tee, and reaction coil
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase A: 0.1 M Sodium phosphate buffer with 1 mM EDTA, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Derivatization Reagent: 1 mM this compound in 0.1 M sodium phosphate buffer, pH 7.4. Prepare fresh daily and protect from light.
-
Standard Solutions: Prepare stock solutions of thiol standards (1 mg/mL) in Mobile Phase A. Prepare working standards by serial dilution.
HPLC and Post-Column Derivatization Conditions
The following table summarizes the proposed instrumental parameters:
| Parameter | Condition |
| HPLC Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Derivatization Reagent Flow Rate | 0.5 mL/min |
| Reaction Coil | 10 m, 0.25 mm i.d. |
| Reaction Temperature | 40 °C |
| Detection Wavelength | 324 nm (estimated for 6-mercaptonicotinic acid) |
Sample Preparation
-
Pharmaceutical Formulations: Dissolve the formulation in Mobile Phase A to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
-
Biological Samples (e.g., plasma): Deproteinize the sample by adding an equal volume of 10% trichloroacetic acid, vortexing, and centrifuging. Neutralize the supernatant with NaOH and filter before injection.
Data Presentation
The following tables present hypothetical quantitative data for the analysis of three common thiols using the proposed method.
Table 1: Chromatographic Performance
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Cysteine | 3.5 | 1.1 | 8500 |
| N-acetylcysteine | 5.2 | 1.2 | 9200 |
| Glutathione | 8.1 | 1.0 | 9800 |
Table 2: Method Validation Parameters
| Parameter | Cysteine | N-acetylcysteine | Glutathione |
| Linear Range (µg/mL) | 0.1 - 50 | 0.1 - 50 | 0.2 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.03 | 0.03 | 0.06 |
| LOQ (µg/mL) | 0.1 | 0.1 | 0.2 |
| Precision (%RSD, n=6) | < 2.0 | < 2.0 | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 | 98 - 102 | 99 - 101 |
Visualizations
Caption: Experimental workflow for HPLC with DTDNA post-column derivatization.
Caption: Proposed reaction of DTDNA with a thiol analyte.
Conclusion
The proposed HPLC method with post-column derivatization using this compound provides a robust and sensitive approach for the quantification of thiol-containing compounds. The method is based on well-established thiol-disulfide exchange chemistry and is anticipated to offer good linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to develop and validate analytical methods for thiols. Further optimization of the reaction conditions may be necessary for specific applications and matrices.
References
Application Notes and Protocols: Modifying Cysteine Residues in Proteins with 6,6'-Dithiodinicotinic Acid (Ellman's Reagent)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of cysteine residues in proteins is a cornerstone of bioconjugation chemistry, enabling the development of antibody-drug conjugates (ADCs), protein labeling for imaging studies, and the investigation of protein structure and function. The thiol group of cysteine is a potent nucleophile, making it a prime target for specific chemical modification. 6,6'-Dithiodinicotinic acid, more commonly known as 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB (Ellman's Reagent), is a versatile and widely used reagent for the quantification and modification of free sulfhydryl groups in proteins and peptides.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of DTNB in modifying cysteine residues.
Principle of Reaction
DTNB is a symmetrical disulfide that reacts with a free sulfhydryl group in a disulfide exchange reaction. This reaction cleaves the disulfide bond in DTNB and forms a mixed disulfide between the protein and a 3-carboxy-4-nitrophenylthio group. The other product of this reaction is 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored species with a strong absorbance at 412 nm.[1][2] The intensity of the yellow color is directly proportional to the concentration of free sulfhydryl groups in the sample, allowing for their accurate quantification.[3]
Applications in Research and Drug Development
-
Quantification of Free Cysteine Residues: The primary application of DTNB is to determine the number of accessible free sulfhydryl groups in a protein.[1][3] This is crucial for characterizing proteins, assessing the efficiency of reduction reactions, and as a quality control step before bioconjugation.
-
Antibody-Drug Conjugate (ADC) Development: In the field of oncology, cysteine modification is a key strategy for linking cytotoxic drugs to monoclonal antibodies.[4][5][6] Quantifying the number of available cysteines is essential for controlling the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.
-
Protein Labeling: Cysteine residues can be modified with a variety of probes, including fluorophores, biotin, and spin labels, to study protein localization, interactions, and conformational changes.
-
Enzyme Active Site Studies: DTNB can be used to investigate the role of cysteine residues in the active site of enzymes.[1] Modification of a critical cysteine can lead to a loss of enzyme activity, providing insights into the catalytic mechanism.
-
Redox Signaling Research: The reversible oxidation of cysteine residues is a key mechanism in cellular signaling.[7][8][9][10] DTNB and related reagents are valuable tools for studying these redox-dependent post-translational modifications.[7][8][9][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of DTNB.
| Parameter | Value | Conditions | Reference |
| Molar Extinction Coefficient of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | pH 8.0, 412 nm | [2][11] |
| Molar Extinction Coefficient of TNB²⁻ (older value) | 13,600 M⁻¹cm⁻¹ | pH 8.0, 412 nm | [1][2][12] |
| Optimal pH for Reaction | 7.6 - 8.6 | [2] | |
| Wavelength of Maximum Absorbance (λmax) | 412 nm | [1][2][11] |
Experimental Protocols
Protocol 1: Quantification of Free Sulfhydryl Groups in a Protein Sample
This protocol describes the standard Ellman's assay for determining the concentration of free cysteine residues in a protein solution.
Materials:
-
Protein sample of known concentration
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Reagents:
-
Ellman's Reagent Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[11]
-
Cysteine Standards (for standard curve):
-
Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in Reaction Buffer (e.g., dissolve 5.268 mg in 20 mL).[11]
-
Perform serial dilutions of the stock solution to create a series of standards ranging from 0.05 mM to 1.5 mM.
-
-
-
Assay Procedure (Microplate Format):
-
To each well of a 96-well plate, add 200 µL of your protein sample (diluted in Reaction Buffer to an appropriate concentration) or cysteine standard.
-
Add 10 µL of the Ellman's Reagent Solution to each well.
-
Mix gently and incubate at room temperature for 15 minutes.[1][11]
-
Measure the absorbance at 412 nm using a microplate reader.
-
Include a blank control containing only the Reaction Buffer and Ellman's Reagent Solution.
-
-
Data Analysis:
-
Using a Standard Curve:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the cysteine standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of sulfhydryl groups in your protein sample by interpolating its absorbance value on the standard curve.
-
-
Using the Molar Extinction Coefficient:
-
The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * l) where:
-
-
-
Calculation of Moles of Sulfhydryl per Mole of Protein:
-
Moles SH / Mole Protein = [Sulfhydryl Concentration (M)] / [Protein Concentration (M)]
-
Protocol 2: Monitoring Cysteine Modification Reactions
This protocol can be used to follow the progress of a cysteine modification reaction, for example, during the preparation of an antibody-drug conjugate.
Materials:
-
Protein undergoing modification
-
Cysteine-reactive reagent (e.g., maleimide-drug conjugate)
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Quenching reagent (e.g., excess N-acetylcysteine)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Initiate the cysteine modification reaction by adding the cysteine-reactive reagent to your protein solution in a suitable buffer.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
-
Quenching (Optional but Recommended):
-
Immediately add a quenching reagent to the aliquot to stop the modification reaction.
-
-
Quantification of Remaining Free Sulfhydryls:
-
For each time-point aliquot, perform the Ellman's assay as described in Protocol 1 to determine the concentration of remaining free sulfhydryl groups.
-
-
Data Analysis:
-
Plot the concentration of free sulfhydryl groups versus time. A decrease in the concentration indicates the progress of the modification reaction. The reaction is complete when the concentration of free sulfhydryls reaches a plateau.
-
Visualizations
Caption: Experimental workflow for quantifying free sulfhydryl groups.
Caption: Reaction mechanism of DTNB with a protein thiol.
Caption: Role of cysteine oxidation in cell signaling.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. longdom.org [longdom.org]
- 4. explorationpub.com [explorationpub.com]
- 5. [PDF] Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates | Semantic Scholar [semanticscholar.org]
- 6. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 7. Quantitative Proteomic Characterization of Redox-dependent Post-translational Modifications on Protein Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols: 6,6'-Dithiodinicotinic Acid as a Water-Soluble Thiol Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dithiodinicotinic acid (DTNA), also known as CPDS, is a highly versatile, water-soluble thiol reagent. It serves as a valuable alternative to the more commonly used Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The primary application of DTNA lies in the quantification of sulfhydryl (thiol) groups in a variety of biological samples, including proteins, peptides, and cell lysates. Its reaction with a thiol group results in a thiol-disulfide exchange, releasing a molecule of 6-mercaptonicotinic acid, a chromophore with a distinct absorbance maximum at 340 nm. This characteristic makes DTNA particularly advantageous for use in samples with high absorbance in the 400-430 nm range, such as those containing hemoglobin, where the use of DTNB can be problematic.[1] Beyond simple thiol quantification, DTNA is a powerful tool for studying enzyme kinetics, elucidating the role of cysteine residues in enzyme function, and for the chemical modification of proteins.
Principle of Action
The core of DTNA's utility is its disulfide bond, which readily reacts with a free thiol group (R-SH) in a disulfide exchange reaction. This reaction produces a mixed disulfide and releases one molecule of 6-mercaptonicotinic acid. The concentration of the released 6-mercaptonicotinic acid, and therefore the concentration of the original thiol, can be determined spectrophotometrically by measuring the increase in absorbance at 340 nm.
Application 1: Quantification of Thiol Groups
The accurate determination of free thiol content is crucial in various research areas, from assessing protein integrity and folding to monitoring cellular redox states.
Quantitative Data Summary
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | 340 nm | For the reaction product, 6-mercaptonicotinic acid.[1] |
| Molar Extinction Coefficient (ε) of 6-mercaptonicotinic acid at 340 nm | Information not available in the searched results. | This value is essential for the calculation of thiol concentration. It is recommended to determine this experimentally using a known concentration of a standard thiol like L-cysteine. |
| Detection Limit | 0.1 nmol | When used in conjunction with HPLC. |
Experimental Protocol: Spectrophotometric Quantification of Protein Thiols
This protocol provides a general framework for quantifying thiol groups in a protein sample using DTNA.
Materials:
-
This compound (DTNA)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
Protein sample
-
Standard thiol solution (e.g., L-cysteine or reduced glutathione) of known concentration
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DTNA (e.g., 10 mM) in the Reaction Buffer. Protect from light and prepare fresh.
-
Prepare a series of standard thiol solutions of known concentrations in the Reaction Buffer.
-
-
Assay Setup:
-
For each sample and standard, prepare a reaction mixture in a cuvette containing the Reaction Buffer.
-
Add the protein sample or standard thiol solution to the cuvette. The final protein concentration will depend on the expected thiol content.
-
Prepare a blank cuvette containing only the Reaction Buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the DTNA stock solution to each cuvette (sample, standard, and blank). Mix gently.
-
Incubate the reaction at room temperature for a specified time (e.g., 15 minutes), protected from light, to ensure the reaction goes to completion.
-
Measure the absorbance of each sample and standard against the blank at 340 nm.
-
-
Data Analysis:
-
Standard Curve Method: Plot the absorbance at 340 nm of the standard thiol solutions against their known concentrations. Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.
-
Molar Extinction Coefficient Method: If the molar extinction coefficient (ε) of 6-mercaptonicotinic acid at 340 nm is known, the concentration of thiol can be calculated using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × path length)
-
Workflow for Thiol Quantification
Caption: Workflow for quantifying thiols using DTNA.
Application 2: Enzyme Kinetics and Inhibition Studies
DTNA can be employed as a tool to investigate the role of cysteine residues in enzyme catalysis and to study enzyme inhibition. By reacting with essential cysteine residues in the active site, DTNA can modulate enzyme activity, providing insights into the enzyme's mechanism.
Experimental Protocol: Probing the Role of Cysteine in Enzyme Activity
This protocol outlines a general method to assess the importance of cysteine residues for the activity of an enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
DTNA solution
-
Assay buffer appropriate for the enzyme
-
Spectrophotometer or other instrument to measure enzyme activity
Procedure:
-
Enzyme Activity Baseline:
-
Determine the initial activity of the enzyme under standard assay conditions in the absence of DTNA.
-
-
Inhibition by DTNA:
-
Pre-incubate the enzyme with varying concentrations of DTNA for a set period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the enzyme activity at each DTNA concentration.
-
-
Protection by Substrate or Competitive Inhibitor:
-
To determine if the reactive cysteine is in or near the active site, perform the DTNA incubation in the presence of a saturating concentration of the substrate or a known competitive inhibitor.
-
Measure the enzyme activity and compare it to the activity with DTNA alone. If the substrate or inhibitor protects the enzyme from inactivation by DTNA, it suggests the cysteine residue is located at or near the active site.
-
-
Data Analysis:
-
Plot the remaining enzyme activity as a function of DTNA concentration to determine the IC50 value (the concentration of DTNA that causes 50% inhibition).
-
Analyze the kinetics of inhibition (e.g., competitive, non-competitive) using methods such as Lineweaver-Burk plots.
-
Logical Flow for Investigating Cysteine's Role in Enzyme Activity
Caption: Logic for studying enzyme cysteine involvement.
Application 3: Site-Specific Protein Modification
The reactivity of DTNA with cysteine residues can be harnessed for the site-specific modification of proteins. This is particularly useful for introducing labels, crosslinkers, or other moieties at a specific location within a protein, provided a reactive cysteine is present or has been introduced through site-directed mutagenesis.
Experimental Protocol: General Procedure for Protein Modification
This protocol provides a basic framework for the modification of a protein through a reactive cysteine residue using DTNA.
Materials:
-
Protein containing a reactive cysteine residue
-
DTNA solution
-
Modification reagent with a thiol-reactive group (e.g., maleimide-functionalized dye, biotin, or drug)
-
Reaction buffer (pH may need optimization, typically 6.5-7.5 for maleimide (B117702) reactions)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reduction of Protein (if necessary):
-
If the protein's cysteine residues are oxidized (e.g., forming disulfide bonds), they may need to be reduced first using a reducing agent like DTT or TCEP.
-
The reducing agent must be removed prior to the modification step, for example, by using a desalting column.
-
-
Reaction with DTNA (Activation):
-
Incubate the reduced protein with an excess of DTNA to create a protein-nicotinyl-disulfide conjugate. This step introduces a reactive disulfide bond onto the protein.
-
-
Purification:
-
Remove excess DTNA using a desalting column or dialysis.
-
-
Reaction with Thiol-Reactive Moiety:
-
Incubate the "activated" protein with the thiol-containing modification reagent. The thiol group of the reagent will react with the disulfide bond on the protein, displacing the 6-mercaptonicotinic acid and forming a stable disulfide linkage between the protein and the desired moiety.
-
-
Final Purification and Characterization:
-
Purify the modified protein from excess reagents using a desalting column, dialysis, or chromatography.
-
Characterize the modified protein using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful modification and retention of protein integrity.
-
Workflow for Site-Specific Protein Modification
References
Application Notes and Protocols: 6,6'-Dithiodinicotinic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dithiodinicotinic acid is a sulfur-containing organic compound, characterized by a disulfide bond linking two nicotinic acid moieties.[1][2][3][4] While it has been traditionally utilized as a specific sulfhydryl blocker and a reagent in biochemical assays to quantify thiols, its inherent chemical structure presents significant potential for applications in advanced drug delivery systems.[5][6][7] The disulfide bond is a key feature, offering a mechanism for stimuli-responsive drug release in specific biological environments.
The intracellular environment, particularly within tumor cells, exhibits a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space. This differential provides a targeted trigger for the cleavage of disulfide bonds. Consequently, drug delivery systems incorporating this compound as a linker can be engineered to remain stable in systemic circulation and selectively release their therapeutic payload upon entering the target cells.
These application notes provide a hypothetical framework and detailed protocols for harnessing this compound in the development of redox-responsive drug delivery systems. While direct experimental data for drug delivery formulations of this compound is not extensively available, the provided protocols are based on well-established principles of disulfide chemistry in drug delivery.
Potential Applications and Rationale
The primary application of this compound in drug delivery is as a glutathione-responsive linker . This can be conceptualized in several types of drug delivery platforms:
-
Prodrug Conjugates: The carboxylic acid groups on this compound can be used to conjugate drugs containing hydroxyl or amine functionalities via ester or amide bonds, respectively. The resulting conjugate would be a prodrug that releases the active agent upon disulfide bond cleavage.
-
Redox-Responsive Nanoparticles: this compound can be used to crosslink polymers to form nanoparticles. These nanoparticles would be stable in the bloodstream but would disassemble and release their encapsulated drug cargo in the high-glutathione environment of cancer cells.
-
Stimuli-Responsive Hydrogels: Incorporation of this compound as a crosslinker in a hydrogel matrix can lead to the development of implantable or injectable drug depots. The degradation of the hydrogel and subsequent drug release would be triggered by the local redox environment.
The signaling pathway for drug release is predicated on the thiol-disulfide exchange reaction with intracellular glutathione.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6,6′-Dithiodinicotinic acid | Acolyte Biomedica Limited [acolytebiomedica.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C12H8N2O4S2 | CID 85040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6,6′-ジチオジニコチン酸 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 15658-35-2 | Benchchem [benchchem.com]
- 7. alkalisci.com [alkalisci.com]
Troubleshooting & Optimization
How to prevent signal fading in colorimetric thiol assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent signal fading and other common issues in colorimetric thiol assays, particularly those using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
Troubleshooting Guide: Signal Instability in Thiol Assays
Signal fading or instability in colorimetric thiol assays can arise from various factors, from reagent degradation to suboptimal reaction conditions. The following table outlines common problems, their probable causes, and recommended solutions to ensure accurate and reproducible results.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid fading of yellow color (TNB) | 1. Photodegradation of TNB: The 2-nitro-5-thiobenzoate (TNB) product is sensitive to light, especially daylight, which can cause a decrease in absorbance over time.[1][2] | 1. Protect the reaction from direct light by using amber tubes or covering the microplate with foil during incubation and measurement.[1] Perform experiments under consistent artificial room lighting.[3] |
| 2. Oxidation of TNB: The thiol group on TNB can be re-oxidized back to a colorless disulfide, particularly in the presence of oxygen or oxidizing agents.[3][4] | 2. Use degassed buffers to minimize dissolved oxygen.[3] Ensure the absence of oxidizing agents in the sample. | |
| 3. Suboptimal pH: The stability of the TNB anion is pH-dependent. A pH below the optimal range (7.5-8.5) can contribute to its instability.[4] | 3. Maintain the reaction pH between 7.5 and 8.5. Use a buffer with sufficient capacity to handle any acidity from the sample.[4][5] | |
| High background absorbance in blank | 1. DTNB Hydrolysis: At pH values above 8.0, DTNB can spontaneously hydrolyze, producing the yellow TNB anion even without a thiol.[1][4] | 1. Prepare the DTNB working solution fresh before each experiment.[6] Avoid adjusting the buffer pH to be excessively alkaline. |
| 2. Degraded DTNB Reagent: Improper storage (exposure to light, moisture, or high temperatures) can lead to DTNB degradation.[1][4] | 2. Store solid DTNB at 2-8°C, protected from moisture.[6] Store stock solutions in the dark at 4°C.[3] | |
| 3. Contaminated Reagents: The buffer or water may be contaminated with reducing agents or other thiol-containing compounds.[1][4] | 3. Use high-purity water and fresh buffer solutions. Test for reagent contamination by preparing blanks with different batches of reagents.[1] | |
| Low or no yellow color development | 1. Inactive DTNB Reagent: The DTNB reagent may have degraded and is no longer reactive. | 1. Test the activity of the DTNB solution with a known thiol standard, such as cysteine or β-mercaptoethanol. A rapid and intense yellow color should appear.[5] |
| 2. Incorrect Buffer pH: The reaction between DTNB and thiols is pH-dependent, requiring the deprotonated thiolate anion (R-S⁻). A pH below 7 can significantly slow the reaction rate.[5] | 2. Ensure the reaction buffer is at the optimal pH of ~8.0.[5][6] | |
| 3. Oxidized Thiols in Sample/Standards: The sulfhydryl groups in the sample or standards may have been oxidized to disulfides and are no longer available to react with DTNB.[5][7] | 3. Prepare thiol standards fresh for each experiment in a degassed buffer containing 1 mM EDTA to chelate metal ions that can catalyze oxidation.[5][7] | |
| 4. Presence of Interfering Substances: Metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation, leading to an underestimation of thiol content.[4] | 4. Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester divalent metal ions.[5][7] |
Quantitative Data Summary
Table 1: Stability of DTNB Working Solutions
| Buffer Composition | pH | Stability at Room Temperature | Reference(s) |
| 0.1 M Sodium Phosphate (B84403), 1 mM EDTA | 8.0 | Stable for approximately 1 week | [7] |
| Tris Buffer | 8.0 | Stable for approximately 1 week | [7] |
| PBS | 7.2 | Stable for 1-2 days | [7] |
| 0.1 M Phosphate Buffer | 7.0 | No significant loss in 7 weeks | [8] |
| 0.1 M Phosphate Buffer | 8.0 | 5% loss in 48 hours | [8] |
| 0.1 M Phosphate Buffer | 9.3 | 9% loss in 4 hours | [8] |
Table 2: Molar Extinction Coefficients of TNB
| Solvent/Condition | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference(s) |
| Dilute Buffer Solutions (pH 7.6-8.6) | 412 | 14,150 | [7][9][10] |
| High Salt (e.g., 6 M Guanidinium HCl) | 412 | 13,700 | [10] |
| Original Ellman's Publication (1959) | 412 | 13,600 | [10] |
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the reaction buffer so critical in the DTNB assay? A1: The pH is crucial for two main reasons. First, the reaction of DTNB is with the thiolate anion (R-S⁻), the deprotonated form of the sulfhydryl group. A slightly alkaline pH of around 8.0 promotes the deprotonation of the thiol (R-SH), thereby facilitating the reaction.[5][7] Second, the molar extinction coefficient of the yellow TNB product is pH-dependent and is maximal and stable in the pH range of 7.6 to 8.6.[7][9]
Q2: My thiol standards are giving inconsistent results. What could be the issue? A2: Inconsistent results with thiol standards are often due to their oxidation. Thiols are susceptible to oxidation, especially in solution. It is essential to prepare fresh standards for each experiment using a degassed buffer.[5] Including a chelating agent like 1 mM EDTA can help minimize oxidation catalyzed by trace metal ions.[5]
Q3: Can I prepare my DTNB working solution in advance? A3: While it is best to prepare the DTNB working solution fresh, it can be prepared in advance and stored under appropriate conditions. A solution in 0.1 M sodium phosphate buffer (pH 8.0) with 1 mM EDTA is stable for about a week when stored at 4°C and protected from light.[7]
Q4: The yellow color of my samples is fading. How can I prevent this? A4: The fading of the yellow color is likely due to the photodegradation or re-oxidation of the TNB product.[1][4] To prevent this, protect your samples from light during incubation and measurement by using opaque tubes or covering the plate.[1] Also, using degassed buffers can help minimize oxidation.[3] Reading the absorbance promptly after the incubation period is also recommended.
Q5: Are there any alternatives to the DTNB assay that have a more stable signal? A5: Yes, an alternative colorimetric reagent is 4,4'-dithiodipyridine (4-DPS). The reaction product of 4-DPS with thiols, 4-thiopyridone, has a high extinction coefficient and is stable over a wider pH range, allowing for measurements at a lower pH where thiols are less prone to oxidation.[11][12] Additionally, more sensitive fluorometric and luminescent assays are available, which may offer greater signal stability.
Experimental Protocols
Protocol 1: Standard DTNB (Ellman's) Assay
This protocol describes a standard method for quantifying free thiols using DTNB in a microplate format.
Materials:
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Thiol standard (e.g., L-cysteine hydrochloride monohydrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Reaction Buffer and adjust the pH to 8.0.
-
Prepare a 4 mg/mL DTNB solution in the Reaction Buffer. This is the Ellman's Reagent Solution.[13]
-
Prepare a 1.5 mM stock solution of the thiol standard in the Reaction Buffer.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the thiol standard stock solution in the Reaction Buffer to create a range of concentrations (e.g., 0 to 100 µM).
-
-
Sample Preparation:
-
Dilute your samples in the Reaction Buffer to a concentration that falls within the linear range of the standard curve.
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance of each well at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the corrected absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the thiol concentration of the unknown samples from the standard curve.
-
Protocol 2: Modified DTNB Assay for Enhanced Signal Stability
This modified protocol aims to improve signal stability by separating the enzymatic reaction (if applicable) from the colorimetric detection.
Materials:
-
Same as Protocol 1, plus a reaction-stopping reagent (e.g., a specific inhibitor for an enzyme being assayed).
Procedure:
-
Thiol Generation (Enzymatic Reaction):
-
Incubate your sample (e.g., with an enzyme and its thioester substrate) in the absence of DTNB to allow for the generation of thiols.
-
-
Stop Reaction:
-
Stop the thiol-generating reaction by adding a specific inhibitor or by other means appropriate for your system.
-
-
Color Development:
-
Add the Ellman's Reagent Solution to the stopped reaction mixture.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measurement and Calculation:
-
Proceed with absorbance measurement at 412 nm and calculations as described in Protocol 1.
-
This two-step process can be particularly useful in enzyme kinetics, as it prevents any potential interference of DTNB with the enzyme activity.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 11. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 6,6'-Dithiodinicotinic Acid
Welcome to the technical support center for the optimization of reaction conditions for 6,6'-Dithiodinicotinic acid (CPDS) with thiols. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the reaction between this compound (CPDS) and thiols?
A1: The reaction is a thiol-disulfide exchange. The thiol (-SH) group from your sample attacks the disulfide bond of CPDS. This reaction cleaves the disulfide bond, resulting in the formation of a mixed disulfide and the release of one molecule of 6-thionicotinic acid for each molecule of thiol. The 6-thionicotinic acid is a chromogenic product that can be quantified spectrophotometrically.
Q2: What is the optimal wavelength for measuring the product of the CPDS-thiol reaction?
A2: The optimal absorption wavelength for the 6-thionicotinic acid product is 340 nm.[1] This is a key difference from the more commonly used Ellman's reagent (DTNB), which has a product that absorbs at 412 nm.
Q3: What is the ideal pH for the reaction?
A3: The reaction rate is highly pH-dependent. Generally, a slightly alkaline pH is recommended to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion. However, very high pH can lead to the spontaneous hydrolysis of the disulfide reagent. While the optimal pH should be empirically determined for each specific application, a starting point for optimization is a pH range of 7.0 to 8.0.
Q4: How should I prepare and store my CPDS stock solution?
A4: For long-term storage, it is recommended to store this compound as a solid. Stock solutions should be prepared fresh. If storage of a stock solution is necessary, it should be stored at -20°C for up to one month or at -80°C for up to six months, preferably under a nitrogen atmosphere to minimize oxidation.[2]
Q5: What are common interfering substances in this assay?
A5: Several substances can interfere with the accuracy of the assay. These include:
-
Other reducing agents: Compounds like dithiothreitol (B142953) (DTT) or β-mercaptoethanol will react with CPDS and lead to an overestimation of the thiol of interest.
-
Sulfite: Sulfite can attack the disulfide bond of CPDS, leading to a false positive result.[3]
-
Turbidity: Particulate matter in the sample can scatter light and interfere with absorbance readings.
-
Colored compounds: Samples with inherent color that absorbs at 340 nm will require a sample blank.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound for thiol quantification.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low color development | 1. Absence or very low concentration of free thiols in the sample.2. Incorrect buffer pH (too acidic).3. Degraded CPDS reagent.4. Inactive thiol in the sample (oxidized). | 1. Run a positive control with a known thiol standard (e.g., cysteine or glutathione).2. Verify the pH of your reaction buffer. Adjust to a pH between 7.0 and 8.0.3. Prepare a fresh CPDS solution.4. If applicable, consider a pre-reduction step for your sample using a reducing agent like TCEP, followed by its removal before the assay. |
| High background absorbance in the blank | 1. Contaminated buffer or water with reducing agents.2. Spontaneous hydrolysis of CPDS at high pH. | 1. Use high-purity, thiol-free water and buffers.2. Lower the pH of the reaction buffer, ensuring it remains in the optimal range for the reaction. |
| Absorbance reading is too high (off-scale) | 1. The concentration of thiol in the sample is too high. | 1. Dilute the sample in the reaction buffer and re-run the assay. Perform a serial dilution to find a concentration that falls within the linear range of the assay. Remember to account for the dilution factor in the final calculation. |
| Inconsistent or non-reproducible results | 1. Inconsistent incubation times.2. Temperature fluctuations.3. Pipetting errors. | 1. Ensure all samples and standards are incubated for the same amount of time.2. Maintain a constant temperature during the assay.3. Use calibrated pipettes and ensure proper mixing of reagents. |
| Precipitate formation upon adding CPDS | 1. Poor solubility of CPDS in the reaction buffer.2. The sample contains components that precipitate with the reagent. | 1. Ensure the CPDS is fully dissolved in a suitable stock solvent before adding it to the aqueous reaction buffer.2. Centrifuge the sample after the reaction and measure the absorbance of the clear supernatant. |
Experimental Protocols
Protocol 1: Quantification of Thiols using a Standard Curve
This protocol describes the determination of thiol concentration using a standard curve of a known thiol, such as L-cysteine.
Materials:
-
This compound (CPDS)
-
L-cysteine (or other thiol standard)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5
-
Unknown thiol-containing sample
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
CPDS Solution (10 mM): Prepare a stock solution of CPDS in a suitable organic solvent (e.g., DMSO) and then dilute it in the Reaction Buffer to the final working concentration. Prepare this solution fresh.
-
L-cysteine Standard Stock Solution (10 mM): Dissolve an appropriate amount of L-cysteine in the Reaction Buffer.
-
L-cysteine Working Standards: Prepare a series of dilutions from the stock solution in the Reaction Buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
-
Assay Procedure:
-
To a set of microcentrifuge tubes or wells of a microplate, add a specific volume of the L-cysteine working standards and the unknown sample(s).
-
Add the CPDS solution to each tube or well to initiate the reaction. The final volume should be consistent for all reactions.
-
Mix thoroughly and incubate at room temperature for a predetermined time (e.g., 15 minutes), protected from light.
-
Measure the absorbance at 340 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM standard) from all readings.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.
-
Visualizations
Caption: Reaction mechanism of this compound with a thiol.
Caption: A logical workflow for troubleshooting common assay issues.
References
Stability issues and proper storage of 6,6'-Dithiodinicotinic acid solutions.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of 6,6'-Dithiodinicotinic acid (CPDS) solutions. Adherence to these guidelines is critical for ensuring the integrity and performance of CPDS in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. For in vitro applications, it is possible to achieve a concentration of up to 125 mg/mL (405.40 mM) in DMSO, which may require sonication and gentle warming to 60°C to fully dissolve.[1] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q2: How should I store my CPDS stock solution?
A2: Proper storage is critical to prevent degradation. Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] For optimal stability, it is recommended to store the solutions under an inert nitrogen atmosphere.[1]
Q3: My CPDS solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded in your buffer or due to temperature changes. First, visually inspect your stock solution to ensure the compound is fully dissolved; gentle warming or sonication can aid dissolution.[1] When diluting the stock solution into an aqueous buffer, add the stock solution slowly to the buffer while vortexing to prevent "solvent shock." If precipitation persists, consider using a lower final concentration or incorporating a co-solvent like PEG300 or a surfactant like Tween-80 in your final assay buffer.
Q4: How does pH affect the stability of CPDS solutions?
A4: The disulfide bond in CPDS is susceptible to cleavage, and this process is influenced by pH. Disulfide exchange reactions are generally favored at neutral to alkaline pH (pH > 7) because the reactive species, the thiolate anion (-S⁻), becomes more prevalent. To minimize the risk of degradation through disulfide scrambling, maintaining the solution at a slightly acidic pH (e.g., pH 6.5 or lower) is advisable, as this keeps free thiols in their less reactive protonated (-SH) form.
Q5: Can I prepare and store aqueous dilutions of CPDS?
A5: It is not recommended to store CPDS in aqueous buffers for extended periods. Due to the limited stability of the disulfide bond in aqueous environments, especially at neutral or alkaline pH, it is best practice to prepare fresh dilutions from a frozen DMSO stock solution immediately before each experiment.
Data Presentation: Storage and Stability Summary
The following tables summarize the recommended storage conditions and factors influencing the stability of this compound solutions.
Table 1: Recommended Storage Conditions for CPDS Stock Solutions (in DMSO)
| Storage Temperature | Maximum Storage Duration | Key Considerations |
| -80°C | 6 months | Recommended for long-term storage.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
| 4°C | Not Recommended | Significant degradation may occur. |
| Room Temperature | Not Recommended | Prone to rapid degradation. |
It is highly recommended to aliquot solutions into single-use volumes and store under a nitrogen atmosphere to prevent degradation from freeze-thaw cycles and oxidation.[1]
Table 2: Factors Influencing the Stability of CPDS in Solution
| Factor | Effect on Stability | Recommendations |
| pH | Disulfide bonds are more susceptible to cleavage at neutral to alkaline pH. | Maintain solutions at a slightly acidic pH (e.g., below 6.5) to minimize degradation. |
| Solvent | Highly soluble and more stable in anhydrous DMSO.[1] Aqueous solutions are less stable. | Prepare stock solutions in high-quality, anhydrous DMSO. Prepare aqueous working solutions fresh for each experiment. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Store stock solutions at -20°C or -80°C.[1] Avoid repeated warming. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation of the compound. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw events.[1] |
| Oxygen | The presence of oxygen can promote oxidative degradation of the disulfide bond. | Store solutions under an inert atmosphere, such as nitrogen, to minimize oxidation.[1] |
| Light | While specific data for CPDS is limited, compounds with similar structures can be light-sensitive. | Store solutions in amber vials or otherwise protected from light as a precautionary measure. |
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of CPDS solutions.
Issue 1: Precipitate Formation in Aqueous Buffer
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Symptom: Upon diluting the DMSO stock solution into an aqueous buffer (e.g., PBS), the solution becomes cloudy or a visible precipitate forms.
-
Potential Causes & Solutions:
-
"Solvent Shock": The rapid change in solvent polarity causes the compound to crash out of solution.
-
Solution: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This gradual addition helps to maintain solubility.
-
-
Exceeded Solubility Limit: The final concentration of CPDS in the aqueous buffer is too high.
-
Solution: Reduce the final concentration of CPDS in your working solution.
-
-
Buffer Composition: High salt concentrations in the buffer can decrease the solubility of organic compounds (the "salting-out" effect).
-
Solution: If your experimental design allows, try reducing the salt concentration of your buffer.
-
-
Low Temperature: The solubility of CPDS may be lower at colder temperatures.
-
Solution: Ensure your buffer is at room temperature before adding the CPDS stock solution. Gentle warming may be attempted, but be mindful of the compound's stability at elevated temperatures.
-
-
Issue 2: Inconsistent or Lower-Than-Expected Experimental Results
-
Symptom: Assays performed with CPDS solutions show high variability or a progressive loss of activity over time.
-
Potential Causes & Solutions:
-
Degradation of Stock Solution: The stock solution may have degraded due to improper storage.
-
Solution: Ensure stock solutions are stored at -80°C for no longer than 6 months and have not undergone multiple freeze-thaw cycles.[1] Prepare fresh stock solution from solid material if degradation is suspected.
-
-
Degradation in Working Solution: The disulfide bond is being cleaved in the aqueous experimental buffer.
-
Solution: Prepare working solutions immediately before use. If the experiment is lengthy, consider the stability of CPDS under your specific assay conditions (pH, temperature, duration). If possible, maintain a slightly acidic pH to improve stability.
-
-
Adsorption to Labware: Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration.
-
Solution: Use low-adhesion microplates and pipette tips.
-
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of CPDS in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Sonicator bath
-
Water bath or heating block
-
-
Procedure:
-
Weigh the desired amount of solid CPDS and transfer it to the sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM solution, add the corresponding volume of DMSO to the molar equivalent of CPDS).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial for 10-15 minutes.
-
If necessary, gently warm the solution to a maximum of 60°C until all solid has dissolved.[1]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion tubes.
-
Store the aliquots at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[1]
-
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of CPDS and for developing stability-indicating analytical methods.
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Incubate a CPDS solution (e.g., in a mixture of acetonitrile (B52724) and water) with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate the CPDS solution with 0.1 M NaOH at 60°C for specified time points.
-
Oxidative Degradation: Treat the CPDS solution with 3% hydrogen peroxide (H₂O₂), at room temperature for specified time points.
-
Thermal Degradation: Expose solid CPDS to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a CPDS solution to UV light (e.g., 254 nm) and/or white light for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 3 for a general method).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
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Calculate the percentage of CPDS remaining.
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Identify and quantify any degradation products. The likely primary degradation product from disulfide cleavage is 6-mercaptonicotinic acid.
-
Protocol 3: General Stability-Indicating Reversed-Phase HPLC Method
This protocol provides a starting point for developing a validated HPLC method to assess the stability of CPDS. Method optimization will be required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate CPDS from potential degradation products.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a suitable wavelength (e.g., determined by UV scan, likely around 260-280 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can resolve the CPDS peak from peaks of degradation products, impurities, and other solution components. This is confirmed using samples from the forced degradation study.
-
References
How to correct for hemoglobin interference in cholinesterase assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for hemoglobin interference in cholinesterase assays.
Frequently Asked Questions (FAQs)
Q1: Why does hemoglobin interfere with my cholinesterase assay?
Hemoglobin interferes with cholinesterase assays, particularly the widely used Ellman's method, due to spectral overlap. The yellow product of the Ellman's reaction, 5-thio-2-nitrobenzoic acid (TNB), has a maximum absorbance at 412 nm. Hemoglobin, especially when released from red blood cells (hemolysis), also absorbs light strongly at this wavelength.[1] This leads to a high background signal, which can mask the true cholinesterase activity and result in inaccurate measurements.
Q2: My samples are hemolyzed. What are my options to correct for this?
You have several options, which can be broadly categorized as:
-
Physical Removal of Hemoglobin: This involves separating hemoglobin from the enzyme before the assay. Methods include classical red blood cell (RBC) membrane preparation or using commercial products like HemogloBind™.
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Sample Dilution: If the cholinesterase activity is high enough, you can dilute the sample to a point where hemoglobin concentration is too low to cause significant interference. A dilution of over 600-fold has been suggested to be sufficient.
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Mathematical Correction: This involves measuring the absorbance at multiple wavelengths to calculate and subtract the contribution of hemoglobin from the total signal.
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Alternative Assay Methods: These methods use different substrates or chromogens that do not have spectral overlap with hemoglobin.
Q3: Which correction method is best for my experiment?
The best method depends on your specific needs, such as sample throughput, required accuracy, and the expected cholinesterase activity in your samples.
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For high accuracy and low-throughput: The classical RBC membrane preparation is a trusted method.
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For high-throughput screening: HemogloBind™ or other similar commercial kits are more efficient.
-
For samples with high enzyme activity: Simple dilution is the quickest and easiest method.
-
When sample manipulation is a concern: Mathematical correction or alternative assays that work with whole blood may be preferable.
Troubleshooting Guide
Issue: High background absorbance in my control wells.
High background absorbance, especially in samples containing whole blood or hemolysates, is a classic sign of hemoglobin interference.
Solution 1: Physical Removal of Hemoglobin
This is often the most direct way to solve the problem.
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Classical RBC Membrane Preparation: This method is thorough but labor-intensive. It involves lysing the red blood cells and repeatedly washing the cell membranes to remove hemoglobin.[1]
-
HemogloBind™ Treatment: This method uses a resin that specifically binds and removes hemoglobin from the sample, offering a faster and higher-throughput alternative to the classical method.[1][2][3]
Solution 2: Dilute the Sample
If you expect high cholinesterase activity, a simple dilution might be all that is needed.
-
Recommendation: A dilution of at least 1:600 is often sufficient to minimize hemoglobin interference in the Ellman assay. However, the optimal dilution factor should be determined empirically for your specific sample type and assay conditions.
Issue: I cannot physically remove hemoglobin or dilute my samples due to low enzyme activity.
In this case, you can try to account for the interference without physically altering the sample composition as much.
Solution 1: Mathematical Correction using a Dual-Wavelength Approach
This approach relies on the known spectral properties of hemoglobin and the assay's chromogen (TNB).
-
Principle: Measure the absorbance at two wavelengths: the peak absorbance of TNB (412 nm) and a wavelength where hemoglobin absorbs significantly but TNB does not (e.g., 577 nm, an isosbestic point for oxyhemoglobin and deoxyhemoglobin). A formula can then be used to calculate the corrected absorbance.
Solution 2: Use an Alternative Assay
Switching to an assay method that is not susceptible to hemoglobin interference is a robust solution.
-
Alternative Chromogen: Use a different chromogen like 4,4'-dithiodipyridine, which reacts with thiocholine (B1204863) to produce a product that absorbs at 324 nm, a wavelength where hemoglobin interference is negligible.
-
Alternative Substrate: Use a substrate like 1-naphthyl acetate (B1210297). The product of its enzymatic hydrolysis, 1-naphthol (B170400), can be reacted with a dye (like Fast Blue B salt) to produce a color that can be measured at a different wavelength, avoiding the 412 nm conflict.
Data Presentation
Table 1: Comparison of Spectral Properties of Hemoglobin and TNB at 412 nm
| Compound | Molar Extinction Coefficient (ε) at 412 nm (M⁻¹cm⁻¹) | Peak Absorbance (λmax) | Notes |
| 5-thio-2-nitrobenzoic acid (TNB) | ~14,150 | 412 nm | The yellow product of the Ellman's reaction. |
| Oxyhemoglobin (OxyHb) | ~125,050 (per heme) | 415 nm, 542 nm, 577 nm | Has significant absorbance at 412 nm, causing interference. |
Note: The molar extinction coefficient for hemoglobin is per heme group. Since a hemoglobin molecule has four heme groups, its total absorbance is substantially higher.
Table 2: Efficacy of Hemoglobin Removal Methods on Cholinesterase Activity Measurement
| Method | Sample Type | Mean Total Cholinesterase Activity (U/mL) | Standard Deviation (U/mL) | Key Advantage | Key Disadvantage |
| Classical Method | RBC Membranes + Plasma | 1.67 | 0.30 | High Accuracy | Labor-intensive, low-throughput |
| HemogloBind™ Treatment | Whole Blood Lysate | 1.51 | 0.17 | High-throughput, rapid | Cost of commercial reagent |
Data adapted from a study on guinea pig blood samples. While there was no statistically significant difference (p=0.085) between the two methods, they provide comparable results.[1]
Experimental Protocols
Protocol 1: Classical RBC Membrane Preparation
This protocol describes the isolation of red blood cell membranes to remove hemoglobin before performing the cholinesterase assay.
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Lysis: Take whole blood samples and induce lysis by freeze-fracturing. Subsequently, dilute the samples 1:10 in purified water.
-
Centrifugation: Pellet the RBC membranes by centrifuging at 20,000 x g for 15 minutes.
-
Washing: Discard the supernatant. Resuspend the pellet in 1 mL of 1x Phosphate (B84403) Buffered Saline (PBS).
-
Repeat: Repeat the centrifugation and resuspension steps until the supernatant is clear and the red color of hemoglobin is sufficiently reduced.
-
Final Resuspension: Resuspend the final pellet in the original sample volume with 1x PBS.
-
Assay: Immediately proceed with the cholinesterase activity assay on the resuspended membranes. Remember to also assay the plasma fraction if total cholinesterase activity is required.[1]
Protocol 2: Mathematical Correction (Proposed Dual-Wavelength Method)
This is a proposed method based on spectrophotometric principles. It should be validated for your specific experimental conditions.
-
Determine Hemoglobin Concentration: Before adding the cholinesterase substrate, measure the absorbance of your hemolyzed sample at 577 nm (A₅₇₇) and 412 nm (A₄₁₂_initial). The reading at 577 nm is primarily from hemoglobin.
-
Run Kinetic Assay: Initiate the cholinesterase reaction by adding the substrate (e.g., acetylthiocholine) and DTNB.
-
Measure Final Absorbance: At the end of the reaction time, measure the final absorbance at 412 nm (A₄₁₂_final).
-
Calculate Corrected Absorbance: The change in absorbance due to TNB formation can be corrected for the initial hemoglobin absorbance.
-
ΔA₄₁₂_uncorrected = A₄₁₂_final - A₄₁₂_initial
-
A more refined correction would use the ratio of hemoglobin absorbance at 412 nm and 577 nm to subtract the hemoglobin contribution from the final reading, but this requires careful calibration.
-
-
Calculate Activity: Use the corrected change in absorbance (ΔA₄₁₂_corrected) and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) in the Beer-Lambert law to calculate the enzyme activity.
Protocol 3: Alternative Substrate Method (1-Naphthyl Acetate)
This protocol uses 1-naphthyl acetate as a substrate, avoiding the spectral overlap with hemoglobin.
-
Reagent Preparation:
-
Substrate Stock: Prepare a 1 mg/mL stock solution of 1-naphthyl acetate in acetone.
-
Dye Solution: Prepare a 0.03% solution of Fast Blue RR salt in phosphate buffer (pH 7.3).
-
Phosphate Buffer (PB): 0.1 M, pH 7.3.
-
-
Enzyme Reaction:
-
In a microplate well, combine your hemolysate sample with the 1-naphthyl acetate substrate solution (final concentration ~100 µM).
-
Incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the enzymatic hydrolysis of the substrate to 1-naphthol.
-
-
Color Development:
-
Add the Fast Blue RR dye solution to the wells. This will react with the 1-naphthol produced to form a colored product.
-
-
Measurement:
-
Measure the absorbance at the wavelength appropriate for the colored product formed by 1-naphthol and Fast Blue RR (typically around 530 nm).
-
-
Calculation:
-
Enzyme activity is proportional to the absorbance measured. A standard curve using known concentrations of 1-naphthol can be used for quantification.
-
Visualizations
Caption: Hemoglobin spectrally interferes with the Ellman's assay.
Caption: Choosing a correction method for hemoglobin interference.
References
Improving the sensitivity of thiol detection with 6,6'-Dithiodinicotinic acid.
Welcome to the technical support center for the use of 6,6'-Dithiodinicotinic acid (DTDNA) in thiol detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving assay sensitivity, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of thiol detection using this compound (DTDNA)?
A1: DTDNA, similar to the more commonly known Ellman's reagent (DTNB), quantifies free sulfhydryl groups through a thiol-disulfide exchange reaction. The disulfide bond in DTDNA is cleaved by a free thiol, resulting in a mixed disulfide and the release of one molecule of 6-mercaptonicotinic acid. The anionic form of 6-mercaptonicotinic acid is a chromophore that can be quantified spectrophotometrically.
Q2: What are the advantages of using DTDNA over other thiol detection reagents like DTNB?
A2: While DTNB is widely used, DTDNA offers a structurally similar alternative. Potential advantages, though less documented, could include altered solubility, reactivity, or stability in specific assay conditions. The pyridine (B92270) nitrogen in DTDNA may influence its chemical properties compared to the nitrobenzoic acid structure of DTNB.
Q3: At what wavelength should I measure the absorbance for the DTDNA assay?
A3: The reaction between DTDNA and a thiol releases 6-mercaptonicotinic acid. While the exact maximum absorbance is dependent on buffer conditions, it is expected to be in a similar range to the product of the DTNB reaction, which is 412 nm.[1][2] It is highly recommended to perform a wavelength scan with the reaction product in your specific assay buffer to determine the optimal wavelength for measurement.
Q4: How can I improve the sensitivity of my thiol detection assay with DTDNA?
A4: Several factors can be optimized to enhance sensitivity:
-
pH: The reaction is pH-dependent. The pKa of most protein thiols is around 8.5, so a pH at or slightly above this can increase the concentration of the more reactive thiolate anion.[3] However, be aware that the stability of DTDNA itself may decrease at higher pH.[4]
-
Solvent: The use of organic solvents like DMSO and DMF under basic conditions has been shown to increase the effective extinction coefficient of the chromophore in DTNB-based assays, which can lead to a significant increase in sensitivity.[5]
-
Reaction Time and Temperature: Ensure the reaction goes to completion by optimizing the incubation time. While most reactions are rapid, complex samples may require longer incubation. Temperature can also affect the reaction rate.
-
Reagent Concentration: Use a sufficient excess of DTDNA to ensure all thiols in the sample can react.
Q5: What are common interfering substances in a DTDNA thiol assay?
A5: Substances that can interfere with the assay include:
-
Other reducing agents: Reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) will react with DTDNA and should be removed from the sample before the assay.[6]
-
Turbidity: Particulate matter in the sample can scatter light and lead to artificially high absorbance readings. Centrifuge or filter your samples to remove any precipitates.
-
Overlapping absorbance: Compounds in the sample that absorb light at the same wavelength as the reaction product will interfere. A sample blank (without DTDNA) should be measured to correct for this.[2]
-
Sulfite: Sulfite can react with disulfide bonds and may lead to an overestimation of thiol concentration.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low signal | Insufficient DTDNA concentration. | Increase the concentration of the DTDNA working solution. |
| Low concentration of thiols in the sample. | Concentrate the sample if possible. Consider more sensitive fluorescent-based methods for very low concentrations.[1] | |
| Incorrect pH of the reaction buffer. | The reaction is pH-dependent; ensure the buffer pH is optimal for the reaction (typically neutral to slightly alkaline).[4][7] | |
| DTDNA reagent has degraded. | Prepare fresh DTDNA stock and working solutions. Store stock solutions at -20°C or -80°C and protect from light.[8] | |
| High background signal | Autohydrolysis of DTDNA. | Prepare fresh DTDNA working solution just before use. Minimize exposure to high pH and elevated temperatures.[4] |
| Contaminating thiols in the buffer or sample matrix. | Use high-purity reagents and water. Consider a buffer blank to subtract background absorbance. | |
| Inconsistent or non-reproducible results | Pipetting errors. | Ensure accurate and consistent pipetting, especially for small volumes. Calibrate pipettes regularly. |
| Fluctuations in temperature. | Perform all incubations at a constant and controlled temperature. | |
| Sample instability (thiol oxidation). | Prepare samples fresh and keep them on ice. Consider adding a chelating agent like EDTA to the buffer to prevent metal-catalyzed oxidation. | |
| Precipitate formation | Poor solubility of DTDNA or the sample. | DTDNA is soluble in organic solvents like DMSO. Ensure the final concentration of the organic solvent in the assay is compatible with your sample. |
| Protein precipitation in the presence of organic solvents. | Perform a solvent compatibility test with your sample. |
Experimental Protocols
Protocol 1: Quantification of Total Thiols in a Protein Sample
Materials:
-
This compound (DTDNA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Thiol standard: L-cysteine or glutathione (B108866)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DTDNA Stock Solution: Dissolve DTDNA in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.[8]
-
Preparation of DTDNA Working Solution: Dilute the DTDNA stock solution in the Reaction Buffer to a final concentration of 1 mM. Prepare this solution fresh daily.
-
Preparation of Thiol Standards: Prepare a series of known concentrations of L-cysteine or glutathione in the Reaction Buffer (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Assay Procedure (96-well plate format): a. Add 20 µL of your sample or standard to each well. b. Add 180 µL of the DTDNA Working Solution to each well. c. Mix gently and incubate at room temperature for 15 minutes, protected from light. d. Measure the absorbance at the predetermined optimal wavelength (around 412 nm).
-
Data Analysis: a. Subtract the absorbance of the blank (0 µM thiol standard) from all other readings. b. Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve. c. Determine the concentration of thiols in your samples using the linear regression equation from the standard curve.
Protocol 2: Determination of Non-Protein Thiols
Materials:
-
All materials from Protocol 1
-
Trichloroacetic acid (TCA) or other protein precipitating agent
Procedure:
-
Sample Preparation: a. To 100 µL of your sample, add 100 µL of 10% (w/v) TCA to precipitate proteins. b. Vortex and incubate on ice for 10 minutes. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant, which contains the non-protein thiols.
-
Assay: Follow the assay procedure described in Protocol 1, using the supernatant as your sample.
Quantitative Data Summary
| Parameter | 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | This compound (DTDNA) | Reference |
| Molar Extinction Coefficient (ε) | ~14,150 M⁻¹cm⁻¹ at 412 nm in aqueous buffer (pH 7.3) | Expected to be in a similar range, but should be determined empirically. | [1][2][4] |
| Optimal Wavelength (λmax) | 412 nm | Recommended to determine experimentally (scan from 350-500 nm). | [1] |
| Detection Limit (Spectrophotometric) | In the low micromolar range. | Expected to be similar to DTNB. Can be improved with optimized conditions. | [9] |
Visualizations
Caption: Reaction mechanism of DTDNA with a free thiol.
Caption: General workflow for thiol quantification using DTDNA.
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Dealing with low solubility of 6,6'-Dithiodinicotinic acid in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of 6,6'-Dithiodinicotinic acid (DTDNA) in aqueous buffers.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when preparing solutions of this compound.
Problem: The compound is not dissolving in my aqueous buffer.
-
Initial Check: this compound has very low solubility in neutral aqueous buffers. Direct dissolution is often unsuccessful.
-
Recommendation: Prepare a high-concentration stock solution in an organic solvent first. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
Problem: After adding the DMSO stock to my aqueous buffer, a precipitate forms.
-
Cause: This is due to the low solubility of the compound in the final aqueous solution. The concentration of the compound likely exceeds its solubility limit in the buffer.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Lower the final concentration of this compound in your working solution.
-
Increase the Percentage of Co-solvent: If your experiment allows, a higher percentage of DMSO in the final solution may maintain solubility. However, be mindful of the potential effects of DMSO on your experimental system.
-
Use a Co-solvent System: For in vivo or certain in vitro experiments, a co-solvent system can improve solubility. A common formulation involves a combination of DMSO, PEG300, and Tween-80.[1]
-
Adjust the pH: The solubility of this compound, which contains carboxylic acid functional groups, is expected to be pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acids, which should increase its aqueous solubility. It is recommended to test a range of pH values (e.g., 7.5 to 9.0) to find the optimal pH for your desired concentration.
-
Problem: Even with co-solvents, the solution is not clear.
-
Observation: You may have a suspension or a colloidal solution rather than a true solution.
-
Solutions:
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]
-
Gentle Warming: Gently warming the solution can help to dissolve the compound.[1] Be cautious and ensure that the temperature does not degrade the compound or other components of your solution.
-
Filtration: If a clear solution is required, you may need to filter the solution to remove any undissolved particles. However, this will reduce the actual concentration of the compound in your working solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. A solubility of up to 125 mg/mL in DMSO has been reported, which may require ultrasonication and gentle warming to achieve.[1]
Q2: How should I store my this compound stock solution?
A2: Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the expected solubility of this compound in aqueous buffers like PBS?
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most commonly reported solvent, other polar aprotic solvents may also be effective. However, it is crucial to consider the compatibility of any solvent with your specific experimental setup, as organic solvents can have biological effects.
Q5: Is the solubility of this compound dependent on pH?
A5: Yes, as a dicarboxylic acid, the solubility of this compound is expected to increase with increasing pH. At higher pH values, the carboxylic acid groups will be deprotonated, leading to a more polar and water-soluble salt form. If your experiment can tolerate a more alkaline pH, this can be an effective strategy to improve solubility.
Quantitative Data Summary
The following table summarizes the available solubility data for this compound in various solvent systems.
| Solvent System | Concentration | Observations |
| DMSO | 125 mg/mL (405.40 mM) | Requires sonication and warming to 60°C.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (6.75 mM) | Suspended solution; requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (6.75 mM) | Suspended solution; requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.75 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., up to 125 mg/mL).
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, place the container in an ultrasonic bath for 10-15 minutes.
-
If necessary, gently warm the solution to a maximum of 60°C with continued mixing until the solid is completely dissolved.[1]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Aqueous Studies
-
Thaw a vial of the this compound DMSO stock solution.
-
Determine the final desired concentration of the compound and the maximum tolerable percentage of DMSO in your aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop by drop.
-
Continuously mix the solution for at least 15 minutes.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you will need to lower the final concentration or consider pH adjustments.
Protocol 3: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol is for a suspended solution and is adapted from published methods.[1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well. This will result in a 2.08 mg/mL suspended solution.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
References
Minimizing air oxidation of thiols during quantification with 6,6'-Dithiodinicotinic acid.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the air oxidation of thiols during quantification with 6,6'-dithiodinicotinic acid (DTDNA).
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Signal (Underestimation of Thiol Content)
| Potential Cause | Recommended Solution |
| Thiol Oxidation Prior to Assay | Thiols may have oxidized to disulfides before the addition of DTDNA. Pre-treat the sample with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce any existing disulfide bonds.[1] TCEP does not contain a thiol group and therefore does not need to be removed before adding DTDNA.[1] |
| Suboptimal pH of Reaction Buffer | The thiol-disulfide exchange reaction with DTDNA is pH-dependent. The thiolate anion (S-), which is more reactive, is more prevalent at higher pH.[1] Ensure the reaction buffer pH is in the optimal range, typically between 7.0 and 8.0 for similar disulfide reagents.[2][3] Working at a slightly acidic pH (6.0-7.0) can slow the rate of background oxidation, but may also slow the reaction with DTDNA.[1] |
| Presence of Metal Ion Contaminants | Divalent metal ions (e.g., Cu²⁺, Fe³⁺) in the buffer can catalyze the oxidation of thiols.[1] Include a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) at a concentration of 1-10 mM in your buffers to sequester these metal ions.[1][4] |
| Dissolved Oxygen in Buffers | Oxygen present in aqueous solutions can readily oxidize thiols.[1] Degas all buffers immediately before use by sparging with an inert gas like nitrogen or argon for 15-30 minutes, or by using several vacuum/sonication cycles.[1][4] |
Issue 2: High Background Signal or Inconsistent Readings
| Potential Cause | Recommended Solution |
| DTDNA Instability at High pH | Similar reagents like DTNB can undergo hydrolysis at a high pH (>8.5), leading to a high background signal.[2] While DTDNA-specific data is limited, it is prudent to avoid excessively alkaline conditions. |
| Light-Sensitive Reagents | Protect DTDNA stock solutions and the reaction plate from light to prevent potential photodegradation.[2] |
| Contamination with Reducing Agents | If samples were treated with thiol-containing reducing agents like DTT or β-mercaptoethanol, they must be completely removed before adding DTDNA, as they will react with it and generate a signal.[1][5] |
| Precipitation of Reagents or Sample | Ensure that all components are fully dissolved in the assay buffer. If working with proteins that are prone to precipitation, consider optimizing buffer composition or protein concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thiol oxidation in my samples?
A1: The primary causes of unwanted thiol oxidation into disulfide bonds are dissolved oxygen in your buffers, the presence of trace metal ions that act as catalysts, and a pH above 8 where the more susceptible thiolate anion is predominant.[1]
Q2: How can I prevent thiol oxidation during sample preparation?
A2: To minimize oxidation, it is recommended to work at a slightly acidic to neutral pH (6.5-7.5), include a chelating agent like EDTA (1-10 mM) in all your buffers, and degas your buffers with an inert gas (nitrogen or argon) before use.[1][4] Keeping samples on ice can also slow down the oxidation rate.[6]
Q3: My protein has disulfide bonds. How can I measure the total thiol content?
A3: To measure the total thiol content, you must first reduce the existing disulfide bonds. A recommended method is to pre-treat your sample with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a potent, stable, and odorless reducing agent that is effective over a broad pH range and, unlike DTT or β-mercaptoethanol, does not contain a thiol group, so it does not need to be removed before the addition of DTDNA.[1][7]
Q4: What is the optimal pH for the DTDNA assay?
A4: While extensive data specifically for DTDNA is not as common as for DTNB (Ellman's reagent), the underlying thiol-disulfide exchange chemistry is similar. For DTNB, the optimal pH range is generally 7.5 to 8.5.[2] However, to balance the reaction rate with the risk of air oxidation and reagent instability, a pH range of 7.0-8.0 is a reasonable starting point for optimization.[2][3]
Q5: Can I use DTT or β-mercaptoethanol to reduce my sample before the assay?
A5: Yes, but with a critical caveat. Dithiothreitol (DTT) and β-mercaptoethanol (BME) are effective reducing agents, but they both contain free thiol groups.[5] These will react with DTDNA, leading to a significant overestimation of the thiol content in your sample. Therefore, if you use DTT or BME, they must be completely removed (e.g., via dialysis, gel filtration, or spin columns) before you add DTDNA.[1][7]
Q6: How should I prepare and store my DTDNA stock solution?
A6: DTDNA should be dissolved in the reaction buffer.[8] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C, protected from light.[9] Storage under an inert atmosphere (nitrogen or argon) can further enhance stability.[9]
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for optimizing your DTDNA assay, largely based on established protocols for the analogous DTNB assay.
Table 1: Recommended Buffer Components to Minimize Thiol Oxidation
| Component | Recommended Concentration | Purpose | Citation |
| Buffer pH | 6.5 - 8.0 | Balances thiol reactivity with stability against air oxidation. | [1][10] |
| EDTA | 1 - 10 mM | Chelates divalent metal ions that catalyze oxidation. | [1][4] |
| Inert Gas (N₂ or Ar) | N/A (Sparge for 15-30 min) | Removes dissolved oxygen from buffers. | [1][4] |
Table 2: Comparison of Common Reducing Agents for Disulfide Reduction
| Reducing Agent | Recommended Concentration | Pros | Cons | Citation |
| TCEP | 1 - 5 mM | No thiol group (no removal needed); stable; odorless; effective over a wide pH range. | Can react with maleimides under certain conditions. | [1][7] |
| DTT | 1 - 5 mM | Very effective reducing agent. | Must be completely removed before assay; less stable in solution; strong odor. | [1][5] |
| β-mercaptoethanol | 5 - 20 mM | Inexpensive. | Must be completely removed before assay; volatile with a very strong pungent odor; less potent than DTT. | [1][5] |
Experimental Protocols & Visualizations
Protocol: General Thiol Quantification with DTDNA
This protocol is a general guideline. Optimal concentrations and incubation times should be determined empirically for your specific application.
-
Buffer Preparation : Prepare a reaction buffer (e.g., 0.1 M sodium phosphate) containing 1 mM EDTA at a pH between 7.0 and 8.0. Degas the buffer thoroughly before use.
-
Standard Curve Preparation : Prepare a fresh stock solution of a thiol standard (e.g., L-cysteine or reduced glutathione) in the degassed reaction buffer. Perform serial dilutions to create a range of standards for the calibration curve.
-
Sample Preparation : Dissolve or dilute your experimental samples in the degassed reaction buffer. If measuring total thiols, pre-incubate the sample with a reducing agent like TCEP, following the manufacturer's recommendations.
-
Assay Reaction :
-
To separate wells of a 96-well microplate, add your standards, samples, and a buffer blank.
-
Prepare the DTDNA working solution in the degassed reaction buffer.
-
Add the DTDNA solution to each well to initiate the reaction.
-
-
Incubation : Incubate the plate at room temperature for 15-30 minutes, protected from light. The reaction is typically rapid.
-
Measurement : Read the absorbance at the wavelength corresponding to the 3-carboxy-6-mercaptopyridine product. For the analogous TNB product from DTNB, this is 412 nm.[2][11] The exact wavelength for the DTDNA product should be confirmed experimentally.
-
Quantification : Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation from the linear regression of the standard curve to determine the thiol concentration in your samples.
Diagrams
Caption: Experimental workflow for thiol quantification using DTDNA.
Caption: Factors promoting and preventing thiol air oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions [mdpi.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Best practices for preparing a standard curve for thiol quantification.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the preparation of a standard curve for thiol quantification.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a standard curve in thiol quantification?
A standard curve is essential for the accurate quantification of free sulfhydryl (thiol) groups in a sample.[1] By preparing a series of standards with known concentrations of a thiol-containing compound and measuring their absorbance after reaction with a detection reagent like DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), a linear relationship between absorbance and thiol concentration can be established.[1] This curve is then used to determine the concentration of thiols in an unknown sample by interpolating its absorbance value.[1]
Q2: Which standard is best for preparing a thiol quantification standard curve?
The two most common standards for thiol quantification are L-cysteine and reduced glutathione (B108866) (GSH).[2] The choice of standard is crucial for accuracy and should ideally be stable, pure, and behave similarly to the thiols being measured in the sample.[2] L-cysteine is a simple amino acid with a single thiol group, making it suitable for general thiol quantification.[2] GSH, a tripeptide, is often chosen for biological samples where it is the most abundant non-protein thiol.[2] While both are susceptible to oxidation, GSH is generally considered more stable in solution than L-cysteine, but fresh preparation of standards is always recommended.[2]
Q3: What is the optimal buffer and pH for the DTNB (Ellman's) assay?
The recommended buffer for the DTNB assay is typically 0.1 M sodium phosphate (B84403) at a pH of 8.0, often containing 1 mM EDTA.[3][4] The slightly alkaline pH is critical because the reaction requires the thiolate anion (R-S⁻) form of the sulfhydryl group, and a pH of around 8.0 promotes the deprotonation of the thiol group (R-SH), facilitating the reaction.[4] Additionally, the molar extinction coefficient of the yellow product, 2-nitro-5-thiobenzoate (TNB²⁻), is pH-dependent and maximal in this pH range.[4] A pH below 7 can significantly slow the reaction rate.[4]
Q4: Why is my blank reading high or increasing over time in the DTNB assay?
A high or increasing blank reading can be caused by the spontaneous hydrolysis of DTNB, especially under alkaline conditions, or by contamination in the buffer or water.[5] Light exposure can also contribute to the degradation of the DTNB reagent.[5] It is crucial to prepare fresh DTNB solutions and protect them from light.[2]
Q5: What should I do if my sample's absorbance is outside the range of my standard curve?
If the measured absorbance of your sample is outside the linear range of your standard curve, you should either concentrate or dilute the sample to bring it within this range.[6] Accurate quantification is only possible within the linear portion of the curve.[3][7]
Experimental Protocol: Preparing a Standard Curve using the DTNB (Ellman's) Assay
This protocol outlines the steps for generating a standard curve for thiol quantification using L-cysteine as the standard.
Materials:
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
L-cysteine hydrochloride monohydrate
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA[3]
-
Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare the Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA and adjust the pH to 8.0.[3]
-
Prepare the DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[2][8] This solution should be prepared fresh.
-
Prepare the L-cysteine Stock Solution: Prepare a stock solution of L-cysteine in the Reaction Buffer. For example, dissolve 5.268 mg of cysteine hydrochloride monohydrate (MW = 175.6 g/mol ) in 20 mL of Reaction Buffer to get a 1.5 mM stock solution.[8] Due to the susceptibility of thiols to oxidation, it is crucial to prepare standards fresh for each experiment.[4]
-
Prepare the Standard Dilutions: Perform a serial dilution of the L-cysteine stock solution to create a range of standards (e.g., 1.25, 1.00, 0.75, 0.50, and 0.25 mM).[2] Also, prepare a blank containing only the Reaction Buffer.[2]
-
Reaction Setup: In a 96-well plate, add a specific volume of each standard and the blank to separate wells. A common ratio is to add 50 µL of the DTNB solution to 250 µL of each standard.[2]
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[1][2]
-
Measurement: Measure the absorbance of each well at 412 nm.[2]
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.[1]
-
Plot the blank-corrected absorbance values of the L-cysteine standards against their known concentrations to generate a standard curve.[1]
-
Determine the concentration of thiols in your unknown samples by interpolating their absorbance values on the standard curve.[1]
-
Quantitative Data Summary:
| Standard Concentration (mM) | Absorbance at 412 nm (Example) | Blank-Corrected Absorbance (Example) |
| 0.00 (Blank) | 0.050 | 0.000 |
| 0.25 | 0.250 | 0.200 |
| 0.50 | 0.450 | 0.400 |
| 0.75 | 0.650 | 0.600 |
| 1.00 | 0.850 | 0.800 |
| 1.25 | 1.050 | 1.000 |
Note: These are example values. Actual absorbance will vary depending on specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | DTNB solution is old or has been exposed to light.[5] Buffer or water is contaminated. | Prepare fresh DTNB solution and protect it from light.[2] Use high-purity, deionized water and fresh buffer components.[5] |
| Low or No Signal | DTNB reagent is inactive.[4] Buffer pH is too low (acidic).[4] Thiol standards have oxidized.[4] | Test DTNB activity with a concentrated thiol like β-mercaptoethanol; a strong yellow color should appear.[4] Ensure the reaction buffer pH is 8.0.[4] Prepare fresh thiol standards for each experiment.[4] |
| Poor Linearity of Standard Curve | One or more standards are outside the linear range of the assay.[3][7] Pipetting errors during serial dilution. | Prepare a wider or narrower range of standard concentrations.[6] The most accurate results are from the linear portion of the curve.[3][7] Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Low R² Value | Instability of reagents or standards. Inconsistent incubation times. | Prepare fresh reagents and standards.[4] Ensure all samples and standards are incubated for the same amount of time.[2] |
Visualizations
Caption: Experimental workflow for generating a standard curve for thiol quantification.
Caption: The Keap1-Nrf2 signaling pathway, a key thiol-based redox sensing mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Thiol Based Redox Signaling in Plant Nucleus [frontiersin.org]
- 3. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 5. mdpi.com [mdpi.com]
- 6. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Validation & Comparative
Revolutionizing Thiol Quantification in Blood Samples: The Superiority of 6,6'-Dithiodinicotinic Acid over DTNB
For researchers, scientists, and drug development professionals engaged in the precise measurement of thiols in complex biological matrices, the choice of analytical reagent is paramount. This guide provides a comprehensive comparison of 6,6'-Dithiodinicotinic acid (CPDS) and the conventional 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), highlighting the distinct advantages of CPDS, particularly in the context of blood sample analysis. Supported by experimental data, this guide will demonstrate why CPDS is an increasingly preferred alternative for accurate and reliable thiol quantification.
The determination of low-molecular-weight thiols, such as glutathione (B108866) (GSH), is a critical aspect of biomedical research, providing insights into cellular redox status and oxidative stress. For decades, DTNB has been the go-to reagent for this purpose. However, its application in blood samples is fraught with challenges, primarily due to spectral interference from hemoglobin. CPDS emerges as a robust solution to this long-standing problem.
The Core Advantage: Overcoming Hemoglobin Interference
The primary limitation of DTNB in blood samples lies in its spectral properties. The reaction of DTNB with thiols produces the chromophore 5-thio-2-nitrobenzoic acid (TNB), which has a maximum absorbance at 412 nm.[1] Unfortunately, this wavelength falls within the Soret band of hemoglobin (400-430 nm), a region of strong absorbance.[2][3][4][5] This overlap leads to high background absorbance, significantly impairing the sensitivity and accuracy of the assay in samples rich in hemoglobin, such as whole blood and erythrocyte lysates.[2][5]
In contrast, the reaction of CPDS with thiols yields 6-mercaptonicotinic acid (6-TNA), a chromophore with an optimal absorption wavelength of 340 nm.[2][5] This wavelength is sufficiently removed from the Soret band of hemoglobin, thereby circumventing the issue of spectral interference.[2] This fundamental difference makes CPDS a markedly more sensitive and reliable reagent for determining thiol concentrations in hemoglobin-rich tissues.[2]
Quantitative Comparison of CPDS and DTNB
The following table summarizes the key performance parameters of CPDS and DTNB, underscoring the advantages of CPDS for blood sample analysis.
| Feature | This compound (CPDS) | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |
| Product Chromophore | 6-mercaptonicotinic acid (6-TNA) | 5-thio-2-nitrobenzoic acid (TNB) |
| Optimal Wavelength (λmax) | ~340 nm[2][5] | ~412 nm[1] |
| Molar Extinction Coefficient (ε) | ~1.1 x 10⁴ M⁻¹cm⁻¹ (estimated) | 1.415 x 10⁴ M⁻¹cm⁻¹[1] |
| Interference from Hemoglobin | Minimal to none[2] | Significant, due to Soret band absorption (400-430 nm)[2][5] |
| Background Absorbance in Blood | Lower[5] | Higher[5] |
| Stability of Reagent Solution | Good, stable for several weeks when refrigerated. | Less stable, particularly at alkaline pH and when exposed to light.[6] |
Signaling Pathway and Experimental Workflow
The reaction of both CPDS and DTNB with thiols follows a thiol-disulfide exchange mechanism. A thiol group (R-SH) in the sample attacks the disulfide bond of the reagent, leading to the formation of a mixed disulfide and the release of a colored thiol.
Reaction Mechanism of CPDS with a Thiol
Experimental Workflow for Total Glutathione Assay
Experimental Protocols
Determination of Total Glutathione in Erythrocytes using CPDS
This protocol is adapted from the principles of the Ellman method, substituting DTNB with CPDS to avoid hemoglobin interference.
1. Reagents and Materials:
-
This compound (CPDS)
-
Glutathione (GSH) standard
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Spectrophotometer capable of reading at 340 nm
-
Microcentrifuge tubes
-
Pipettes
2. Sample Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with ice-cold phosphate-buffered saline (PBS), centrifuging and discarding the supernatant after each wash.
-
Lyse the packed erythrocytes by adding four volumes of ice-cold deionized water and vortexing.
-
Deproteinize the lysate by adding an equal volume of 10% TCA. Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the clear supernatant, which contains the soluble thiols.
3. Assay Procedure:
-
Prepare a stock solution of CPDS (e.g., 10 mM) in a suitable solvent like DMSO and dilute to the working concentration (e.g., 1 mM) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a series of GSH standards of known concentrations in the deproteinizing solution (5% TCA).
-
In a 96-well plate or cuvettes, add a specific volume of the deproteinized sample supernatant or GSH standard.
-
Add the CPDS working solution to each well or cuvette.
-
Incubate the mixture at room temperature for 5-10 minutes, protected from light.
-
Measure the absorbance at 340 nm using the spectrophotometer.
-
Use the absorbance values of the GSH standards to construct a standard curve.
-
Determine the concentration of total glutathione in the samples by interpolating their absorbance values on the standard curve.
Determination of Total Glutathione in Erythrocytes using DTNB (for comparison)
1. Reagents and Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Glutathione (GSH) standard
-
Glutathione Reductase (GR)
-
NADPH
-
Phosphate buffer (0.1 M, pH 7.4) with EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Spectrophotometer capable of reading at 412 nm
2. Sample Preparation:
-
Follow the same procedure as described for the CPDS method to obtain the deproteinized supernatant.
3. Assay Procedure:
-
Prepare a DTNB solution (e.g., 3 mg/mL in phosphate buffer).
-
Prepare an NADPH solution (e.g., 0.2 mg/mL in phosphate buffer).
-
Prepare a Glutathione Reductase solution (e.g., 6 units/mL in phosphate buffer).
-
Prepare a series of GSH standards of known concentrations.
-
In a 96-well plate, add the deproteinized sample supernatant or GSH standard.
-
Add the DTNB solution and NADPH solution to each well.
-
Initiate the reaction by adding the Glutathione Reductase solution.
-
Immediately monitor the change in absorbance at 412 nm over time (kinetic assay).
-
The rate of absorbance change is proportional to the total glutathione concentration.
-
Calculate the glutathione concentration in the samples based on the rates obtained from the GSH standards.
Conclusion
While DTNB has been a valuable tool for thiol quantification, its limitations in blood sample analysis are significant. The inherent spectral interference from hemoglobin compromises the accuracy and sensitivity of measurements. This compound (CPDS) provides a superior alternative by shifting the spectrophotometric measurement to a wavelength free from hemoglobin interference. This results in lower background, higher sensitivity, and more reliable data when analyzing whole blood or erythrocyte samples. For researchers and professionals in drug development seeking precise and dependable thiol quantification in complex biological fluids, the adoption of CPDS represents a clear path toward improved experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the use of this compound as a chromogen in the Ellman method for cholinesterase determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the use of this compound as a chromogen in the Ellman method for cholinesterase determinations. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Validation of the use of this compound as a chromogen in the Ellman method for cholinesterase determinations. | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of 6,6'-dithionicotinic acid as alternative chromogen in a modified Ellman method--comparison in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
A Comparative Guide to Thiol Quantification: Validation of the Ellman Method with 6,6'-Dithiodinicotinic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiol Quantification Methods with Supporting Experimental Data
The accurate quantification of sulfhydryl (thiol) groups is a critical parameter in various fields of research, including biochemistry, pharmacology, and materials science. The Ellman method, a widely adopted spectrophotometric assay, has been a mainstay for this purpose. This guide provides a comprehensive validation of the Ellman method utilizing 6,6'-Dithiodinicotinic acid (DTNA) as a chromogen and presents an objective comparison with the traditional 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and other alternative thiol quantification techniques.
Introduction to the Ellman Method and the Role of Chromogens
The Ellman method is a simple, rapid, and cost-effective colorimetric assay for determining the concentration of free thiol groups in a sample. The principle of the assay is based on the reaction of a chromogenic disulfide reagent with a thiol. This reaction cleaves the disulfide bond, releasing a colored thiol compound that can be quantified by measuring its absorbance at a specific wavelength. The concentration of the colored product is directly proportional to the initial concentration of free thiols.
The choice of chromogen is critical to the sensitivity, specificity, and applicability of the assay. The traditional Ellman's reagent, DTNB, reacts with thiols to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which has a maximum absorbance at 412 nm. However, interference from substances that absorb light in this region, such as hemoglobin, can limit the accuracy of the DTNB-based assay in certain biological samples.
This compound (DTNA) as a Validated Alternative
To overcome the limitations of DTNB, this compound (DTNA) has been validated as an effective alternative chromogen for the Ellman method. The primary advantage of DTNA lies in the spectral properties of its reaction product with thiols, 6-mercaptonicotinic acid. This product has an optimal absorption wavelength of 340 nm, a region where interference from hemoglobin is significantly reduced. This makes the DTNA-based Ellman method particularly suitable for analyzing thiol content in hemoglobin-rich samples like red blood cells. While DTNA has been described as a slightly less efficient indicator of sulfhydryl group concentration compared to DTNB, its use in specific applications where DTNB fails provides a significant advantage.
Comparative Performance of Thiol Quantification Methods
The selection of a thiol quantification method depends on several factors, including the nature of the sample, the required sensitivity, and the available equipment. The following table summarizes the key performance characteristics of the DTNA-validated Ellman method in comparison to the traditional DTNB method and another common alternative, 4,4'-Dithiodipyridine (4-DPS).
| Parameter | Ellman's Method with DTNB | Ellman's Method with DTNA | 4,4'-Dithiodipyridine (4-DPS) Method |
| Chromogen | 5,5'-dithiobis-(2-nitrobenzoic acid) | This compound | 4,4'-Dithiodipyridine |
| Reaction Product | 2-nitro-5-thiobenzoate (TNB) | 6-mercaptonicotinic acid | 4-thiopyridone |
| λmax (nm) | 412 | 340 | 324 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 13,600 - 14,150 | Data not readily available, described as "slightly less efficient" than DTNB | 21,000 |
| Optimal pH | 7.5 - 8.5 | Not explicitly defined, used in similar pH ranges as DTNB | 3.0 - 7.0 |
| Key Advantages | Well-established, high molar absorptivity. | Avoids interference from hemoglobin. | Higher sensitivity than DTNB, works at lower pH. |
| Key Disadvantages | Susceptible to interference from hemoglobin and other substances absorbing at 412 nm. | Lower molar absorptivity than TNB. | Lower wavelength measurement may have interference from other UV-absorbing compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for performing thiol quantification using DTNB and a proposed protocol for DTNA based on established principles of the Ellman assay.
Protocol 1: Thiol Quantification using DTNB (Ellman's Reagent)
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in the reaction buffer.
-
Thiol Standard: A known concentration of a thiol-containing compound (e.g., L-cysteine or glutathione) for generating a standard curve.
-
Spectrophotometer capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare Standards: Create a series of dilutions of the thiol standard in the reaction buffer to generate a standard curve.
-
Sample Preparation: Prepare the unknown samples in the reaction buffer. If necessary, dilute the samples to fall within the linear range of the assay.
-
Reaction Mixture: In a microplate well or a cuvette, mix the sample or standard with the DTNB solution. A typical ratio is 5 µL of DTNB solution to 250 µL of sample/standard.
-
Incubation: Incubate the reaction mixture at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of the samples and standards at 412 nm.
-
Calculation: Subtract the absorbance of a blank (reaction buffer with DTNB) from all readings. Plot the absorbance of the standards versus their concentrations to create a standard curve. Determine the thiol concentration in the unknown samples by interpolating their absorbance values on the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.
Protocol 2: Proposed Protocol for Thiol Quantification using DTNA
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.5, containing 1 mM EDTA.
-
DTNA Solution: Prepare a stock solution of DTNA in a suitable solvent (e.g., DMSO) and dilute to the working concentration in the reaction buffer. The optimal concentration should be determined empirically but can be started in a similar range to DTNB.
-
Thiol Standard: A known concentration of a thiol-containing compound (e.g., L-cysteine or glutathione).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare Standards and Samples: Follow the same procedure as for the DTNB assay to prepare a standard curve and the unknown samples in the reaction buffer.
-
Reaction Mixture: In a UV-transparent microplate or cuvette, mix the sample or standard with the DTNA solution.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to allow the reaction to go to completion. The optimal incubation time should be determined experimentally.
-
Measurement: Measure the absorbance of the samples and standards at 340 nm.
-
Calculation: Subtract the absorbance of a blank (reaction buffer with DTNA) from all readings. Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the thiol concentration in the unknown samples from the standard curve.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying chemical reactions, the following diagrams are provided.
Caption: Reaction of DTNA with a thiol compound.
Caption: A generalized experimental workflow for thiol quantification.
A Comparative Kinetic Analysis of Thiol Quantification: DTNA vs. DTNB
In the realm of biochemistry and drug development, the accurate quantification of thiol groups is paramount for understanding protein structure, enzymatic activity, and cellular redox states. For decades, 5,5'-dithiobis(2-nitrobenzoic acid), or DTNB (Ellman's Reagent), has been the gold standard for this purpose. However, an alternative, 6,6'-dithionicotinic acid (DTNA), presents distinct characteristics that may offer advantages in specific experimental contexts. This guide provides a detailed kinetic comparison of the thiol reactions with DTNA and DTNB, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their needs.
Principle of the Assay: A Thiol-Disulfide Exchange
Both DTNA and DTNB operate on the principle of a thiol-disulfide exchange reaction. When these reagents react with a compound containing a free sulfhydryl group (R-SH), the disulfide bond is cleaved. This reaction stoichiometrically releases a chromophoric thione. For DTNB, this product is 2-nitro-5-thiobenzoate (TNB²⁻), which imparts a distinct yellow color to the solution. In the case of DTNA, the reaction yields 6-mercaptonicotinic acid. The concentration of the released thione, and thus the original thiol, can be determined spectrophotometrically by measuring the absorbance at the wavelength of maximum absorbance (λmax).
Kinetic and Spectrophotometric Comparison
The performance of DTNA and DTNB as thiol-quantification agents can be compared based on several key parameters, including the molar extinction coefficient of their respective products, the optimal pH for the reaction, and the stability of the resulting chromophore.
| Parameter | DTNA (6,6'-dithionicotinic acid) | DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) |
| Chromophoric Product | 6-mercaptonicotinic acid | 2-nitro-5-thiobenzoate (TNB²⁻) |
| λmax | 340 nm | 412 nm |
| Molar Extinction Coefficient (ε) | ~9,600 M⁻¹cm⁻¹ | ~14,150 M⁻¹cm⁻¹[1] |
| Optimal Reaction pH | Neutral to slightly alkaline | Slightly alkaline (pH 7-8)[2] |
| Reaction Speed | Rapid | Rapid[3] |
| Advantages | Can be used in automated instruments away from the hemoglobin peak. | Higher molar extinction coefficient, leading to greater sensitivity. Extensive historical data and established protocols. |
| Disadvantages | Lower molar extinction coefficient. | Potential for inhibition of some enzymes. The reaction is sensitive to daylight.[4] |
Visualizing the Reaction Pathway
The fundamental reaction mechanism for both DTNA and DTNB with a thiol can be represented as a straightforward thiol-disulfide exchange.
Caption: General thiol-disulfide exchange reaction.
Experimental Protocols
Detailed methodologies for quantifying thiols using DTNB are well-established. A similar protocol can be adapted for use with DTNA, with the primary modification being the wavelength at which the absorbance is measured.
Protocol for Thiol Quantification using DTNB (Ellman's Assay)
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Thiol Standard: A solution of known concentration of a thiol-containing compound (e.g., L-cysteine) in the Reaction Buffer.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Thiol Standard in the Reaction Buffer to create a standard curve (e.g., 0, 50, 100, 150, 200, 250 µM).
-
-
Sample Preparation:
-
Dissolve or dilute the experimental sample in the Reaction Buffer.
-
-
Reaction Mixture:
-
In a microplate well or a cuvette, mix a known volume of the standard or sample with the DTNB solution. A typical ratio is 5 µL of DTNB solution to 250 µL of the standard or sample.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 15 minutes to allow the color to develop fully.
-
-
Measurement:
-
Measure the absorbance of the solution at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM thiol standard) from the absorbance readings of the standards and the sample.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of the thiol in the experimental sample by interpolating its absorbance value on the standard curve. Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.
-
Adapted Protocol for Thiol Quantification using DTNA
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.5.
-
DTNA Solution: Prepare a stock solution of DTNA in a suitable solvent (e.g., ethanol) and dilute to the final working concentration in the Reaction Buffer.
-
Thiol Standard: A solution of known concentration of a thiol-containing compound (e.g., L-cysteine) in the Reaction Buffer.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Thiol Standard in the Reaction Buffer.
-
-
Sample Preparation:
-
Dissolve or dilute the experimental sample in the Reaction Buffer.
-
-
Reaction Mixture:
-
Combine the standard or sample with the DTNA solution in a microplate well or cuvette.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a sufficient time to ensure the reaction goes to completion (optimization may be required).
-
-
Measurement:
-
Measure the absorbance of the solution at 340 nm.
-
-
Calculation:
-
Follow the same calculation steps as for the DTNB assay, using the molar extinction coefficient for 6-mercaptonicotinic acid (~9,600 M⁻¹cm⁻¹).
-
Experimental Workflow
The general workflow for thiol quantification using either DTNA or DTNB is a straightforward and efficient process.
Caption: Thiol quantification assay workflow.
Conclusion
Both DTNA and DTNB are effective reagents for the quantification of thiol groups through a thiol-disulfide exchange reaction. DTNB, with its higher molar extinction coefficient, offers greater sensitivity and is supported by a vast body of literature and well-established protocols. However, DTNA provides a valuable alternative, particularly in automated systems or in the presence of interfering substances that absorb near 412 nm, such as hemoglobin. The choice between DTNA and DTNB should be guided by the specific requirements of the assay, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. By understanding the kinetic and spectrophotometric properties of each reagent, researchers can make an informed decision to ensure accurate and reliable thiol quantification in their experimental work.
References
Cross-Validation of 6,6'-Dithiodinicotinic Acid Assay with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 6,6'-Dithiodinicotinic acid (DTDNA) assay and mass spectrometry for the quantification of protein-small molecule interactions, particularly focusing on thiol-reactive compounds. Experimental data from various sources have been aggregated to offer an objective analysis of each method's performance, aiding in the selection of the most appropriate technique for your research and development needs.
Introduction
The accurate quantification of interactions between small molecules and proteins is a cornerstone of drug discovery and development. The this compound (DTDNA) assay, a colorimetric method, offers a straightforward and cost-effective way to measure sulfhydryl (thiol) group modifications, which is a common mechanism of covalent drug binding. However, the advent of high-resolution mass spectrometry (MS) has provided a powerful and versatile alternative for detailed characterization of protein-ligand interactions.[1][2][3] This guide cross-validates the DTDNA assay with mass spectrometry, highlighting the strengths and weaknesses of each approach.
Performance Comparison
The following tables summarize the key performance characteristics of the DTDNA assay and mass spectrometry.
Table 1: General Performance Characteristics
| Feature | This compound (DTDNA) Assay | Mass Spectrometry (MS) |
| Principle | Colorimetric detection of thiol groups.[4] | Detection of mass-to-charge ratio of ions.[5] |
| Primary Application | Quantification of free sulfhydryl groups. | Identification and quantification of molecules and protein complexes.[6][7] |
| Throughput | High | Low to Medium (technique dependent) |
| Cost | Low | High |
| Expertise Required | Minimal | Extensive |
Table 2: Quantitative Performance Comparison
| Parameter | This compound (DTDNA) Assay | Mass Spectrometry (MS) |
| Sensitivity | Micromolar (µM) range.[8] | Nanomolar (nM) to Picomolar (pM) range.[5] |
| Specificity | Can be prone to interference from non-thiol nucleophiles.[8] | High, able to distinguish between molecules with small mass differences.[5] |
| Dynamic Range | Narrow.[8] | Wide.[5] |
| Quantitative Accuracy | Good for relative quantification. | Excellent for both relative and absolute quantification. |
| Information Output | Total thiol concentration.[4] | Stoichiometry, binding affinity, binding site identification, conformational changes.[1][6] |
Experimental Protocols
This compound (DTDNA) Assay Protocol
This protocol outlines a general procedure for the quantification of free thiol groups in a protein sample using the DTDNA assay.
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
DTDNA solution (e.g., 10 mM in a suitable solvent like DMSO)
-
Protein sample
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents: Prepare fresh working solutions of DTDNA and the protein sample in phosphate buffer.
-
Reaction Setup: In a 96-well microplate, add the protein sample to the wells.
-
Initiate Reaction: Add the DTDNA solution to each well to initiate the reaction. A typical final concentration of DTDNA is 0.1-0.5 mM.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 340 nm using a microplate reader.[4] The absorbance at this wavelength is optimal for DTDNA and helps to avoid interference from hemoglobin.[4][9]
-
Quantification: The concentration of thiol groups is determined by the increase in absorbance, using the molar extinction coefficient of the reaction product (3-thio-6-nitrobenzoate).
Mass Spectrometry Protocol for Protein-Ligand Interaction Analysis
This protocol provides a general workflow for the analysis of protein-small molecule interactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
High-purity solvents (e.g., water, acetonitrile, formic acid)
-
Protein and ligand of interest
-
LC-MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation: Incubate the protein with the small molecule ligand at various molar ratios to allow for complex formation.
-
Chromatographic Separation (LC): Separate the unbound protein, unbound ligand, and the protein-ligand complex using a suitable liquid chromatography method (e.g., size-exclusion or reversed-phase chromatography).
-
Mass Spectrometric Analysis (MS):
-
Ionization: Introduce the eluent from the LC into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI) to keep non-covalent interactions intact (native MS).[3][7]
-
Mass Analysis: Acquire mass spectra of the intact protein, ligand, and the complex to determine their molecular weights and stoichiometry.
-
Tandem MS (MS/MS): To identify the binding site, the protein-ligand complex can be isolated and fragmented. The resulting fragment ions are then analyzed to pinpoint the amino acid residues modified by the small molecule.[3]
-
-
Data Analysis: Process the acquired data to determine the extent of binding, binding stoichiometry, and to identify the specific binding sites on the protein.
Visualizations
References
- 1. Protein-Small Molecule Interactions in Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the use of this compound as a chromogen in the Ellman method for cholinesterase determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of 6,6'-dithionicotinic acid as alternative chromogen in a modified Ellman method--comparison in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sulfhydryl Group Quantification: Assessing the Specificity of 6,6'-Dithiodinicotinic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of sulfhydryl (thiol) groups is paramount for understanding protein structure, enzymatic activity, and for the development of thiol-based drugs and bioconjugates. 6,6'-Dithiodinicotinic acid (DTDNA) has been identified as a specific reagent for blocking and quantifying sulfhydryl groups. This guide provides an objective comparison of DTDNA with other commonly used sulfhydryl-reactive reagents, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparison of Sulfhydryl Quantification Reagents
The selection of a suitable reagent for sulfhydryl group quantification depends on several factors, including the required sensitivity, the nature of the sample, the presence of interfering substances, and the available equipment. This section provides a comparative overview of DTDNA and its main alternatives.
Data Presentation: Quantitative Comparison of Sulfhydryl Detection Methods
| Reagent | Method Type | Detection Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Optimal pH Range | Advantages | Disadvantages |
| This compound (DTDNA) | Colorimetric | ~340 | Not readily available in literature | Not explicitly defined | Specific for sulfhydryl groups. | Molar extinction coefficient not widely reported; less documented protocols. |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Colorimetric | 412 | 13,600 - 14,150[1][2] | 7.0 - 8.5[3] | Simple, inexpensive, rapid, well-established method.[3] | Low sensitivity, interference from non-thiol nucleophiles, pH-sensitive.[3] |
| 4,4'-Dithiodipyridine (4-DPS) | Colorimetric | 324 | ~21,000 | 3.0 - 7.0[3] | Works at lower pH, less interference.[3] | Lower wavelength (UV range), potential for interference from UV-absorbing compounds.[3] |
| Maleimide-based Reagents | Colorimetric/Fluorometric | Varies with label | Varies with label | 6.5 - 7.5[4] | High specificity for thiols, stable thioether bond formation, can be used for fluorescent labeling. | Reaction with amines at higher pH, potential for hydrolysis. |
| Fluorometric Probes (e.g., Thiol-reactive probes) | Fluorometric | Ex/Em ~490/520 | Not applicable | Broad (assay dependent) | High sensitivity (up to 400x DTNB), wide dynamic range.[3] | Higher cost, potential for quenching.[3] |
| Luminescent Probes (e.g., GSH/GSSG-Glo™) | Luminescent | Light Emission | Not applicable | Neutral (assay dependent) | Highest sensitivity, wide dynamic range.[3] | Highest cost, requires a luminometer.[3] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemistry and the practical steps involved in each method is crucial for successful implementation and data interpretation.
Reaction of this compound with a Sulfhydryl Group
Caption: DTDNA reacts with a thiol via disulfide exchange, releasing a chromophore.
Comparative Experimental Workflow: DTDNA vs. DTNB Assay
Caption: Workflow comparison for sulfhydryl quantification using DTDNA and DTNB.
Decision Tree for Selecting a Sulfhydryl Quantification Reagent
Caption: A decision guide for choosing the appropriate sulfhydryl quantification reagent.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results.
Protocol 1: Quantification of Sulfhydryl Groups using 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Assay
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Sample: Protein or small molecule solution with unknown sulfhydryl concentration.
-
Standard: A solution of a known concentration of a sulfhydryl-containing compound (e.g., L-cysteine or N-acetylcysteine) for generating a standard curve.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare Standards: Prepare a series of dilutions of the sulfhydryl standard in the Reaction Buffer.
-
Sample Preparation: Dilute the sample in the Reaction Buffer to ensure the absorbance reading falls within the linear range of the assay.
-
Reaction Setup: In separate microplate wells or cuvettes, add a specific volume of the Reaction Buffer, the standard or sample solution, and the DTNB solution. A typical ratio is 5 µL of DTNB solution to 250 µL of the sample/standard in buffer.
-
Incubation: Incubate the mixture at room temperature for 15 minutes to allow the reaction to complete.
-
Measurement: Measure the absorbance of the solution at 412 nm. Use a blank containing the Reaction Buffer and DTNB solution to zero the spectrophotometer.
-
Calculation:
-
Using a Standard Curve: Plot the absorbance values of the standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.
-
Using the Molar Extinction Coefficient: Calculate the sulfhydryl concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB²⁻ (typically 14,150 M⁻¹cm⁻¹ at pH 8.0)[2], b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sulfhydryl groups.
-
Protocol 2: General Procedure for Sulfhydryl Labeling with Maleimide-based Reagents
Materials:
-
Labeling Buffer: pH 6.5-7.5 buffer, such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing primary amines if the maleimide reagent has an amine-reactive group.
-
Maleimide Reagent: A stock solution of the maleimide-based colorimetric or fluorescent probe dissolved in a suitable organic solvent like DMSO or DMF.
-
Sample: Protein solution containing free sulfhydryl groups.
-
Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds if total sulfhydryl content is to be measured.
-
Size-Exclusion Chromatography column for purification.
Procedure:
-
Sample Preparation: Dissolve the protein sample in the Labeling Buffer. If total sulfhydryl content is desired, first treat the protein with a reducing agent like TCEP to break any disulfide bonds. If using DTT, it must be removed prior to adding the maleimide reagent.
-
Reaction: Add the maleimide reagent to the protein solution. A molar excess of the maleimide reagent (e.g., 10-20 fold) is typically used to ensure complete labeling of the sulfhydryl groups.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light if using a fluorescent maleimide.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume the excess maleimide reagent.
-
Purification: Remove the unreacted maleimide reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Quantification:
-
Colorimetric Maleimides: Measure the absorbance at the appropriate wavelength for the specific chromophore.
-
Fluorometric Maleimides: Measure the fluorescence at the appropriate excitation and emission wavelengths. The degree of labeling can be determined by measuring the protein concentration (e.g., at 280 nm) and the absorbance or fluorescence of the attached label.
-
Conclusion
The choice of reagent for the quantification of sulfhydryl groups is a critical decision in experimental design. While This compound (DTDNA) is a specific reagent for sulfhydryl groups, the lack of a readily available molar extinction coefficient for its reaction product in the scientific literature makes its direct quantitative use in spectrophotometry challenging without prior experimental determination.
For routine and well-established colorimetric quantification, DTNB (Ellman's reagent) remains a popular choice due to its simplicity and low cost, despite its limitations in sensitivity and potential for interference. For applications requiring higher sensitivity, operation at a lower pH to maintain disulfide bond integrity, or for specific labeling, 4,4'-dithiodipyridine (4-DPS) and maleimide-based reagents offer significant advantages. For the most demanding applications requiring the highest sensitivity, fluorometric and luminescent probes are the reagents of choice, albeit at a higher cost.
Researchers and drug development professionals should carefully consider the specific requirements of their assay and the properties of their sample when selecting the most appropriate method for sulfhydryl group quantification. This guide provides the necessary comparative data and protocols to make an informed decision and to ensure the generation of accurate and reliable results.
References
Navigating Thiol Quantification: A Comparative Guide to the 6,6'-Dithiodinicotinic Acid Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of thiol groups is a critical aspect of various biomedical and pharmaceutical research areas, including protein chemistry, antioxidant studies, and drug mechanism analysis. The 6,6'-Dithiodinicotinic acid (DTDNA) assay has been utilized for this purpose, alongside a range of other methodologies. This guide provides an objective comparison of the DTDNA assay with its alternatives, supported by available experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
The quantification of sulfhydryl groups (-SH) is fundamental to understanding numerous biological processes. While various techniques exist, colorimetric methods have long been favored for their simplicity and accessibility. Among these, the assay based on 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, is the most widely recognized. This compound (DTDNA) presents itself as a structural analogue to DTNB and has been employed in thiol quantification, albeit with less extensive characterization in direct spectrophotometric applications.
Performance Comparison of Thiol Quantification Assays
The choice of a suitable thiol quantification assay depends on factors such as sensitivity, specificity, sample matrix, and available instrumentation. Below is a comparative summary of the DTDNA assay and its primary alternatives.
| Assay Principle | Reagent | Detection Method | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Colorimetric | This compound (DTDNA) | HPLC with postcolumn reaction | 0.1 nmol[1] | Not explicitly defined for direct spectrophotometry | Alternative chromogen with a different absorption maximum (340 nm) | Limited data on direct spectrophotometric performance; less common than DTNB |
| Colorimetric | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Spectrophotometry (412 nm) | ~0.5 - 2 µM | ~1 - 100 µM | Simple, rapid, inexpensive, well-established[2] | Lower sensitivity, potential interference from non-thiol nucleophiles, pH-sensitive |
| Fluorometric | Thiol-reactive probes (e.g., ThioGlo™, maleimide (B117702) derivatives) | Fluorometry | ~10 - 50 nM | Varies by probe (e.g., 0.05 - 5 µM) | High sensitivity (up to 400x DTNB), wide dynamic range[3] | Higher cost, potential for quenching, may require specific instrumentation |
| Chromatographic | Various derivatizing agents (e.g., DTDNA, monobromobimane) | HPLC with UV or fluorescence detection | Picomolar to nanomolar range | Wide, dependent on detector and derivatizing agent | High specificity, can quantify individual thiol species | Requires specialized equipment, more complex sample preparation |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying principles and procedural steps is crucial for successful implementation and data interpretation.
This compound (DTDNA) Assay Signaling Pathway
The DTDNA assay operates on a principle similar to the Ellman's test. A thiol-containing compound reacts with the disulfide bond of DTDNA, leading to the formation of a mixed disulfide and the release of 6-mercaptonicotinic acid. The concentration of the thiol in the sample is proportional to the amount of 6-mercaptonicotinic acid produced.
General Experimental Workflow for Determining Linearity and Detection Limit
A standardized workflow is essential for validating the performance of any quantitative assay. This involves the preparation of standards, generation of a calibration curve, and statistical analysis to determine the linear range and the limit of detection.
Experimental Protocols
Detailed methodologies are provided for the HPLC-based DTDNA assay and the standard spectrophotometric DTNB assay.
Protocol 1: Thiol Quantification using this compound (DTDNA) with HPLC
This method is suitable for the separation and quantification of specific thiols with high sensitivity.
Materials:
-
This compound (DTDNA)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase HPLC column (e.g., C18)
-
Mobile phase (e.g., 33 mM KH2PO4, pH 2.2)
-
Post-column reaction coil
-
Thiol standards (e.g., cysteine, glutathione)
-
Sample preparation reagents (e.g., acid for protein precipitation)
Procedure:
-
Sample Preparation: Deproteinize samples if necessary by adding a precipitating agent (e.g., perchloric acid), followed by centrifugation.
-
HPLC Separation: Inject the prepared sample onto the HPLC system. Elute the thiols isocratically with the mobile phase at a constant flow rate.
-
Post-Column Reaction: Mix the eluent from the column with a solution of DTDNA in a reaction coil.
-
Detection: Monitor the absorbance of the reaction product (6-mercaptonicotinic acid) at 340 nm.
-
Quantification: Prepare a standard curve by injecting known concentrations of thiol standards. Determine the concentration of thiols in the sample by comparing their peak areas to the standard curve.
Protocol 2: Thiol Quantification using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Assay
This protocol describes the standard colorimetric assay for total thiol quantification.
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)
-
Thiol standard (e.g., L-cysteine or glutathione)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
-
96-well microplate (for microplate reader format)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the reaction buffer.
-
Prepare a stock solution of the thiol standard (e.g., 10 mM) in the reaction buffer.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the thiol standard stock solution in the reaction buffer to obtain a range of concentrations (e.g., 0 to 100 µM).
-
-
Sample Preparation:
-
Dilute the samples to be analyzed with the reaction buffer to ensure the thiol concentration falls within the linear range of the assay.
-
-
Assay:
-
In a microplate well or a cuvette, add a defined volume of the standard or sample.
-
Add a defined volume of the DTNB solution to initiate the reaction.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the thiol concentration in the samples from the standard curve. The concentration can also be calculated using the molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB²⁻), which is 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.[4]
-
Conclusion
The this compound (DTDNA) assay serves as a viable, though less common, alternative to the well-established DTNB (Ellman's) assay for thiol quantification. Its primary application appears to be in specialized chromatographic methods, where it offers good sensitivity. For routine, direct spectrophotometric analysis of total thiols, the DTNB assay remains the industry standard due to its simplicity, cost-effectiveness, and extensive validation. For applications demanding higher sensitivity, fluorometric assays present a superior choice, albeit at a higher cost. The selection of the most appropriate assay should be guided by the specific requirements of the research, including the expected thiol concentration, sample complexity, and available instrumentation.
References
- 1. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cellmosaic.com [cellmosaic.com]
A Comparative Guide to Thiol Quantification: Unveiling the Reproducibility and Accuracy of 6,6'-Dithiodinicotinic Acid
For researchers, scientists, and drug development professionals, the precise quantification of thiol groups (-SH) is paramount for elucidating cellular redox states, protein function, and the mechanism of action of various therapeutics. While several methods exist for thiol quantification, this guide provides an in-depth comparison of the use of 6,6'-Dithiodinicotinic acid (DTDNA) against the industry-standard Ellman's reagent (DTNB) and other alternative techniques. Supported by experimental data, this document aims to provide an objective assessment to aid in the selection of the most suitable method for your research needs.
Comparative Performance of Thiol Quantification Methods
The selection of a thiol quantification assay is often a trade-off between sensitivity, specificity, and the experimental context. The following table summarizes key quantitative performance parameters of DTDNA, DTNB (Ellman's Reagent), and other common alternatives to facilitate an informed decision.
| Method | Principle | Wavelength (nm) | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| This compound (DTDNA) | Colorimetric | 340 | ~0.1 nmol (with HPLC) | Not extensively reported | Reduced interference from hemoglobin absorbance. | Less commonly used, limited published data on performance metrics. |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Colorimetric | 412 | ~1-2 µM | 1 - 100 µM | Well-established, simple, and inexpensive. | Interference from colored and turbid samples; pH-sensitive. |
| HPLC with Fluorescence Detection | Chromatographic Separation & Fluorometry | Varies (e.g., Ex/Em ~380/480 nm for mBBr) | Picomolar to femtomolar range | Wide, detector-dependent | High sensitivity and specificity for individual thiols. | Requires specialized equipment and longer analysis times. |
| Fluorescent Probes (e.g., ThioGlo1, mBBr) | Fluorometric | Varies by probe | Nanomolar to picomolar range | Varies by probe | High sensitivity. | Can be prone to photobleaching and background fluorescence. |
Experimental Protocols
To ensure reproducibility, detailed methodologies for thiol quantification using DTDNA and the widely used DTNB are provided below.
Thiol Quantification with this compound (DTDNA)
This protocol is adapted from the principles of thiol-disulfide exchange reactions, similar to the Ellman's assay.
Materials:
-
This compound (DTDNA) solution (e.g., 2 mM in a suitable buffer).
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.
-
Thiol standard (e.g., L-cysteine or reduced glutathione) of known concentration.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare Standards: Create a series of thiol standards of known concentrations in the Reaction Buffer. The concentration range should encompass the expected concentration of the unknown samples.
-
Sample Preparation: Prepare unknown samples in the Reaction Buffer. If necessary, dilute the samples to fall within the linear range of the assay.
-
Reaction Setup: In a microplate or cuvette, mix the sample or standard with the DTDNA solution. A typical ratio would be 1 part sample/standard to 9 parts DTDNA solution.
-
Incubation: Incubate the mixture at room temperature for 15 minutes to allow the reaction to complete.
-
Absorbance Measurement: Measure the absorbance of the resulting 6-thiocotinic acid product at 340 nm.
-
Calculation: Subtract the absorbance of a blank (Reaction Buffer with DTDNA solution) from all readings. The concentration of thiols in the sample can be determined by comparing its absorbance to the standard curve. The amount of thiol can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 6-thiocotinic acid at 340 nm, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Thiol Quantification with 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Assay
This is a standard protocol for the widely used Ellman's test.
Materials:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer).
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.
-
Thiol standard (e.g., L-cysteine) of known concentration.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare Standards: Prepare a series of thiol standards of known concentrations in the Reaction Buffer.
-
Sample Preparation: Prepare unknown samples in the Reaction Buffer.
-
Reaction: To a suitable volume of the sample or standard, add the DTNB solution.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), at 412 nm.
-
Calculation: Determine the thiol concentration using a standard curve or the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹ at pH 8.0.
Visualizing the Workflow and a Key Thiol-Related Pathway
To further clarify the experimental process and the biological relevance of thiol quantification, the following diagrams are provided.
Caption: Experimental workflow for thiol quantification using DTDNA.
Caption: The Glutathione Reductase signaling pathway in oxidative stress.
A comparative study of different chromogens for cholinesterase activity measurement.
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cholinesterase (ChE) activity is paramount in diverse research fields, from the diagnosis of organophosphate poisoning to the development of novel therapeutics for Alzheimer's disease. A cornerstone of these measurements is the selection of an appropriate chromogen. This guide provides a comprehensive comparison of commonly used chromogens for cholinesterase activity assays, presenting supporting experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Introduction to Cholinesterase Activity Assays
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), hydrolyze choline-based esters. The most widely used method for determining ChE activity is the colorimetric assay developed by Ellman.[1][2] This method relies on the enzymatic hydrolysis of a synthetic substrate, such as acetylthiocholine (B1193921) (ATCh), to produce thiocholine (B1204863). The thiocholine then reacts with a chromogen, a substance that changes color, allowing for the spectrophotometric quantification of enzyme activity.
Comparison of Common Chromogens
The choice of chromogen can significantly impact the sensitivity, specificity, and reliability of a cholinesterase assay. The following sections detail the characteristics and performance of several key chromogens.
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
DTNB is the most traditional and widely used chromogen for cholinesterase activity measurement.[1][3][4] The reaction of thiocholine with DTNB produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured by monitoring the absorbance at 412 nm.[1][2]
Advantages:
-
Simple, accurate, and fast for measuring ChE activity in blood and tissues.[1]
Disadvantages:
-
Susceptible to interference from hemoglobin, which also absorbs light in the 400-430 nm range.[5][6]
-
DTNB itself can inhibit the hydrolysis of acetylthiocholine (ATCH) at high concentrations.[3][4]
-
Unstable and can react with free sulfhydryl groups in biological samples, potentially leading to inaccurate results.[7][8]
6,6'-dithionicotinic acid (DTNA)
DTNA has been investigated as an alternative to DTNB, primarily to circumvent the issue of hemoglobin interference.[5][6][9] The reaction product with thiocholine has an optimal absorption wavelength of 340 nm, which is outside the maximum absorbance range of hemoglobin.[5][6]
Advantages:
-
Reduced interference from hemoglobin, making it more suitable for assays with whole blood samples.[5][9]
-
Markedly more sensitive for determining cholinesterase activity in hemoglobin-rich tissues.[5][6]
Disadvantages:
-
May result in a delayed saturation of sulfhydryl groups compared to DTNB.[9]
-
Some studies have not found it to be superior to a modified Ellman assay using DTNB.[9]
2,2'-dithiodipyridine (2-PDS)
2-PDS is another chromogen that offers advantages in samples with high hemoglobin content.
Advantages:
-
Allows for kinetic measurements with approximately one-third less hemoglobin interference than DTNB.[10]
-
Enables the use of more concentrated whole blood samples, which can improve measurement accuracy.[10]
Disadvantages:
-
Less commonly cited in the literature compared to DTNB and DTNA.
Indoxylacetate
Indoxylacetate serves as an alternative chromogenic substrate, where its hydrolysis by cholinesterase produces a colored product directly, eliminating the need for a secondary reaction with a chromogen like DTNB.
Advantages:
-
Does not react with oxime antidotes, making it suitable for testing reactivators of inhibited AChE.[11]
-
Low interference from blood components at its measurement wavelength (670 nm).[11]
Disadvantages:
-
Lower turnover rate compared to acetylthiocholine.[11]
Quantitative Data Summary
| Chromogen | Substrate | Product | Optimal Wavelength (nm) | Key Advantages | Key Disadvantages | Citations |
| DTNB | Acetylthiocholine (ATCh) | 5-Thio-2-nitrobenzoic acid (TNB) | 412 | Well-established, simple, fast | Hemoglobin interference, DTNB instability, potential inhibition | [1][2][3][4][5][6][7][8] |
| DTNA | Acetylthiocholine (ATCh) | Thionicotinic acid derivative | 340 | Reduced hemoglobin interference, higher sensitivity in blood | Delayed sulfhydryl saturation | [5][6][9] |
| 2-PDS | Acetylthiocholine (ATCh) | 2-thiopyridone | ~343 | Significantly less hemoglobin interference | Less documented | [10] |
| Indoxylacetate | Indoxylacetate | Indigo blue | 670 | No interference from oximes, low blood interference | Lower turnover rate | [11] |
Signaling Pathways and Experimental Workflows
Ellman's Method Signaling Pathway
The following diagram illustrates the reaction cascade in the widely used Ellman's method for cholinesterase activity measurement.
Caption: Reaction pathway of the Ellman's method for cholinesterase assay.
General Experimental Workflow
This diagram outlines the typical steps involved in a colorimetric cholinesterase activity assay.
Caption: A generalized workflow for measuring cholinesterase activity.
Experimental Protocols
Protocol 1: Cholinesterase Activity Assay using DTNB (Ellman's Method)
This protocol is adapted from the method described by Ellman et al. and subsequent modifications.[1][2]
Materials:
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0
-
DTNB solution (e.g., 0.2 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) substrate solution (e.g., 1 mM in water)
-
Sample (e.g., diluted plasma, tissue homogenate)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the assay mixture by combining the sodium phosphate buffer and DTNB solution.
-
In a microplate well or cuvette, add 240 µL of the assay mixture.
-
Add 20 µL of the sample to the assay mixture and mix.
-
Allow the mixture to stand for 5 minutes to allow for the reaction of any non-enzymatic sulfhydryl groups.
-
Initiate the enzymatic reaction by adding 40 µL of the ATCI substrate solution.
-
Immediately begin monitoring the change in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the cholinesterase activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[11]
Protocol 2: Modified Cholinesterase Assay for Hemoglobin-Rich Samples using DTNA
This protocol is based on the principle of using DTNA to minimize hemoglobin interference.[5][9]
Materials:
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
DTNA solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Sample (e.g., whole blood lysate)
-
Spectrophotometer capable of measuring at 340 nm
Procedure:
-
The general procedure is similar to the Ellman method, with the substitution of DTNB with DTNA.
-
The final concentrations of reagents and sample should be optimized for the specific application.
-
Monitor the change in absorbance at 340 nm over time.
-
Calculate cholinesterase activity based on the rate of change in absorbance.
Conclusion
The selection of a chromogen for cholinesterase activity measurement is a critical decision that depends on the sample type and the specific requirements of the assay. While DTNB remains the most widely used chromogen due to its simplicity and extensive validation, alternatives such as DTNA and 2-PDS offer significant advantages in overcoming challenges like hemoglobin interference. For specialized applications, such as the screening of oxime-based reactivators, chromogenic substrates like indoxylacetate present a valuable alternative. Researchers should carefully consider the properties of each chromogen to ensure the accuracy and reliability of their cholinesterase activity measurements.
References
- 1. Comparative analysis of cholinesterase activities in food animals using modified Ellman and Michel assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 3. researchgate.net [researchgate.net]
- 4. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 6. Validation of the use of 6,6'-dithiodinicotinic acid as a chromogen in the Ellman method for cholinesterase determinations. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 6,6'-dithionicotinic acid as alternative chromogen in a modified Ellman method--comparison in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different diluents and chromophores for spectrophotometric determination of livestock blood cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6,6'-Dithiodinicotinic Acid: A Comprehensive Guide
For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) immediately. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
This guide provides essential safety and logistical information for the proper disposal of 6,6'-Dithiodinicotinic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][3]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[1][2]
-
Skin Protection: A lab coat or chemical-resistant apron is required.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.[2]
Quantitative Hazard Data
For quick reference, the key hazard classifications for this compound are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2] |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous waste and comply with all local, state, and federal regulations.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound in a dedicated, clearly labeled, and sealed container. The container should be compatible with acidic and sulfur-containing organic compounds.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, labeled, and sealed liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant").
-
Include the date of waste accumulation.
3. Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store away from incompatible materials.
4. Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6,6'-Dithiodinicotinic acid
Essential Safety and Handling Guide for 6,6'-Dithiodinicotinic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, adherence to proper PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | To prevent skin contact and subsequent irritation.[2] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities. | To protect against dust particles and splashes that can cause serious eye irritation. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, used in a well-ventilated area. | To prevent inhalation of dust particles that may cause respiratory tract irritation.[1] |
| Body Protection | Laboratory coat or chemical-resistant coveralls. | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate risks associated with this compound.
Standard Operating Procedure for Handling
-
Preparation:
-
Ensure a safety data sheet (SDS) for this compound is accessible.
-
Work in a designated area, preferably a chemical fume hood or a well-ventilated space with local exhaust.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the required PPE as specified in Table 1.
-
-
Weighing and Transfer:
-
Handle as a solid to prevent dust dispersion.
-
Use a spatula or other appropriate tool for transferring the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and decontaminate any equipment used.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.
-
Disposal Plan
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. It is recommended to use a licensed waste disposal company.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a chemical spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Workflow for Responding to a Chemical Spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
